Methyl (3r)-3-hydroxyheptanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (3R)-3-hydroxyheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-7(9)6-8(10)11-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRWENVOBJMPPL-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305083 | |
| Record name | Methyl (3R)-3-hydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109053-87-4 | |
| Record name | Methyl (3R)-3-hydroxyheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109053-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R)-3-hydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of Methyl (3R)-3-hydroxyheptanoate: Biocatalytic vs. Chemocatalytic Architectures
Executive Summary & Target Analysis
Target Molecule: Methyl (3R)-3-hydroxyheptanoate CAS: 15889-95-9 (Racemic), [Specific enantiomer refs required for pure form] Application: Chiral building block for pheromones, statin side-chains, and medium-chain-length polyhydroxyalkanoate (mcl-PHA) biomaterials.[1]
The synthesis of enantiomerically pure This compound represents a classic challenge in asymmetric catalysis: the reduction of a
Therefore, this guide prioritizes de novo asymmetric synthesis from the commercially available precursor Methyl 3-oxoheptanoate .[1] We present two validated, self-consistent protocols:
-
Biocatalytic Reduction (Route A): Utilizes Ketoreductases (KREDs) for maximum stereocontrol under mild conditions.[1]
-
Noyori Asymmetric Hydrogenation (Route B): Utilizes Ru-BINAP catalysts for high-throughput scalability.[1]
Retrosynthetic Logic & Pathway Visualization[2]
The core strategy relies on the enantioselective reduction of the C3 ketone.[1] The choice between biocatalysis and chemocatalysis depends on scale and available equipment (fermentation capacity vs. high-pressure hydrogenation reactors).[1]
Caption: Divergent synthetic strategies for this compound from a common precursor.
Route A: Biocatalytic Reduction (The "Green" Standard)
This route uses an (R)-selective Ketoreductase (KRED) .[1] Unlike standard chemical reductants (NaBH₄) which produce racemates, enzymes distinguish the pro-R and pro-S faces of the ketone with near-perfect fidelity.[1]
Mechanism & Cofactor Recycling
KREDs require nicotinamide cofactors (NADPH).[1] To make this economically viable, a coupled enzyme system (Glucose Dehydrogenase - GDH) is used to regenerate NADPH in situ using glucose as the sacrificial reductant.[1]
Caption: Coupled enzymatic cycle showing substrate reduction driven by glucose oxidation.
Detailed Protocol
Reagents:
-
Substrate: Methyl 3-oxoheptanoate (1.0 eq)[1]
-
Enzyme: Commercial KRED screening kit (e.g., Codexis or Daicel) selecting for (R)-specificity.[1] Note: Lactobacillus kefir KRED is often (R)-selective.[1]
-
Cofactor: NADP+ (catalytic amount, 1.0 mM)[1]
-
Recycling System: Glucose (1.5 eq) + GDH (50 U/mmol substrate).[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas with nitrogen to protect enzymes from oxidative stress.[1]
-
Cofactor Mix: Dissolve Glucose (1.5 equivalents relative to substrate) and NADP+ (final conc. 1 mM) in the buffer.[1] Add Magnesium Chloride (1 mM) to stabilize the enzymes.[1]
-
Enzyme Addition: Add GDH (500 Units) and the specific (R)-KRED (50-100 mg lyophilized powder) to the solution. Stir gently at 30°C until dissolved.
-
Substrate Initiation: Add Methyl 3-oxoheptanoate (10 mmol) dropwise. Crucial: Do not add all at once if the concentration exceeds 100g/L, as high ketone concentrations can denature the enzyme.[1]
-
Incubation: Stir at 30°C for 24 hours. Monitor pH; if it drops below 6.5 due to gluconic acid formation, titrate automatically with 1M NaOH (pH stat).
-
Workup: Extract the reaction mixture 3x with Ethyl Acetate. The enzyme remains in the aqueous phase.[1]
-
Drying: Dry combined organics over MgSO₄ and concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) is usually sufficient, though biocatalysis often yields >95% purity crude.[1]
Validation Check:
-
If conversion < 50% after 24h, add more GDH/Glucose, not more KRED.[1] The recycling system is usually the bottleneck.[1]
Route B: Noyori Asymmetric Hydrogenation (The Industrial Route)
For laboratories equipped with high-pressure hydrogenation apparatus, this is the most scalable method.[1] It utilizes the Noyori Ru-BINAP system.[2]
Stereochemical Rule: For
Detailed Protocol
Reagents:
-
Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl or prepared in situ from [RuCl₂(benzene)]₂ and (R)-BINAP.[1]
-
Solvent: Degassed Methanol (MeOH).[1]
-
Gas: Hydrogen (H₂) gas, 99.999% purity.[1]
Step-by-Step Methodology:
-
Catalyst Prep (In Glovebox): Weigh [RuCl(p-cymene)((R)-BINAP)]Cl (Substrate/Catalyst ratio S/C = 1000:1).[1] Dissolve in degassed MeOH.
-
Loading: Place Methyl 3-oxoheptanoate in the stainless steel autoclave glass liner. Add the catalyst solution.
-
Pressurization: Seal the autoclave. Purge 3 times with H₂ (pressurize to 10 bar, release to 1 bar) to remove oxygen.
-
Reaction: Pressurize to 40-50 bar (approx. 600-700 psi) H₂. Heat to 50-60°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
-
Duration: Run for 12-24 hours.
-
Workup: Vent H₂ carefully. Concentrate the methanol solution.
-
Purification: The residue contains the product and trace ruthenium.[1] Pass through a short pad of silica gel to remove the metal catalyst.[1]
Safety Critical:
-
Hydrogen at 50 bar is an explosion hazard.[1] Ensure reactor integrity and use a blast shield.
-
Ruthenium residues are toxic; ensure thorough silica filtration.[1]
Analytical Validation & Data Summary
To confirm "enantiomerically pure" status, you must quantify the Enantiomeric Excess (ee).[1]
Chiral GC Method[1]
-
Column: Cyclodex-B or Chirasil-DEX CB (25m x 0.25mm).[1]
-
Conditions: Isocratic 110°C or gradient 90°C -> 130°C.[1]
-
Retention Times: The (R)-enantiomer and (S)-enantiomer will have distinct retention times.[1] (Racemic standard required for calibration).
Comparison of Methods
| Feature | Biocatalysis (Route A) | Noyori Hydrogenation (Route B)[1] |
| Enantiomeric Excess (ee) | > 99% (Excellent) | 95 - 98% (Good) |
| Yield | 80 - 90% | > 95% |
| Scalability | Medium (Volumetric limits) | High (Industrial standard) |
| Conditions | Ambient, Aqueous, pH 7 | High Pressure, High Temp |
| Cost Driver | Enzyme/Cofactor | Ru-Catalyst/Equipment |
| Green Factor | High (Renewable) | Moderate (Heavy Metals) |
References
-
Noyori, R., et al. (1987).[1][2][4][5] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858.[1][5] Link[1]
-
Seebach, D., et al. (2003). "Preparation of (R)-3-Hydroxybutanoic Acid Methyl Ester." Organic Syntheses, Coll.[1][2][6] Vol. 10, p.464.[1][6] (Foundational protocol for 3-hydroxy esters). Link
-
Codexis. "Ketoreductase (KRED) Screening Kits for Asymmetric Reduction."[1] (Industry standard for biocatalytic screening).[1]
-
Tang, X., & Chen, E. Y.-X. (2018).[7] "Chemical synthesis of perfectly isotactic and high melting bacterial poly(3-hydroxybutyrate)." Nature Communications, 9, 2345.[1][7] (Context for PHA monomer synthesis). Link[1]
-
PubChem. "Methyl 3-hydroxyheptanoate Compound Summary."[8] (Physical properties and identifiers). Link[1]
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. synarchive.com [synarchive.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Methyl 3-hydroxyheptanoate | C8H16O3 | CID 519189 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chiral Synthon Blueprint: Physical, Chemical, and Synthetic Profiling of Methyl (3R)-3-hydroxyheptanoate
Executive Summary
Methyl (3R)-3-hydroxyheptanoate (CAS: 109053-87-4) is a highly valuable chiral building block in modern organic synthesis and drug development. Characterized by a stereodefined secondary alcohol and a reactive methyl ester, this bifunctional molecule serves as a critical precursor for complex macrocyclic lactones, including the commercially significant insecticide Spinosyn A. This whitepaper provides an authoritative analysis of its physicochemical properties, intrinsic chemical reactivity, and field-validated protocols for its enantioselective synthesis.
Molecular Identity & Structural Dynamics
The utility of this compound stems from its precise spatial arrangement. The (3R) configuration dictates the three-dimensional trajectory of downstream coupling reactions, which is paramount in natural product synthesis where stereochemical fidelity is non-negotiable.
-
IUPAC Name: this compound
-
Chemical Formula: C8H16O3
-
Molecular Weight: 160.21 g/mol
-
CAS Registry Number: 109053-87-4 (Enantiopure) [4], 15889-95-9 (Racemic)
Physical and Chemical Properties
Accurate physicochemical data is essential for optimizing purification workflows—such as distillation parameters and chromatographic solvent selection. Table 1 synthesizes the core properties of the compound based on empirical and calculated thermodynamic data [2].
| Property | Value | Method / Condition |
| Physical State | Colorless to pale yellow oil | Standard Temperature and Pressure |
| Boiling Point | ~241 °C (Extrapolated) | 1 atm (Calculated) |
| Density | ~0.98 g/cm³ | 20 °C |
| Optical Rotation | Dextrorotatory (+) | CHCl3, 20 °C |
| Enthalpy of Formation | -610.76 kJ/mol | Standard conditions (Calculated) |
| Solubility | Soluble in EtOAc, DCM, MeOH | Poorly soluble in H2O |
Chemical Reactivity & Mechanistic Pathways
As a bifunctional aliphatic chain, this compound exhibits orthogonal reactivity at its two functional centers. The causality behind its synthetic utility lies in the ability of chemists to selectively manipulate one site while preserving the other.
-
Saponification (Ester Hydrolysis): Treatment with aqueous lithium hydroxide (LiOH) yields (3R)-3-hydroxyheptanoic acid. LiOH is selected over the harsher NaOH to minimize the risk of base-catalyzed retro-aldol degradation or epimerization at the chiral center.
-
Hydroxyl Protection: To prevent unwanted participation of the secondary alcohol during downstream ester functionalization, the hydroxyl group is typically protected as a tert-butyldimethylsilyl (TBS) ether using TBS-Cl and imidazole.
-
Oxidation: Oxidation using Dess-Martin periodinane (DMP) converts the secondary alcohol to a ketone (methyl 3-oxoheptanoate). This reaction results in the complete loss of the chiral center, demonstrating the necessity of mild, non-oxidative conditions when handling the intact synthon.
Fig 1: Orthogonal reactivity pathways of this compound.
Applications in Advanced Therapeutics & Agrochemicals
The (3R)-hydroxy moiety is a recurring structural motif in various biologically active molecules. Notably, this compound is a fundamental chiral synthon in the total synthesis of Spinosyn A [1]. Spinosyn A is a macrocyclic lactone that disrupts the nicotinic acetylcholine receptors in insects. The exact stereochemistry of the heptanoate tail is critical for binding affinity; epimeric mixtures result in a precipitous drop in biological efficacy. Furthermore, dextrorotatory 3-hydroxyalkanoic acids and their esters are vital precursors for microbial signaling molecules, such as quorum-sensing autoinducers [3].
Experimental Protocol: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation (ATH)
The most robust method for generating this compound with high enantiomeric excess (ee >95%) is the Asymmetric Transfer Hydrogenation (ATH) of methyl 3-oxoheptanoate. The following protocol utilizes a Ru(II)-based Noyori-Ikariya catalyst.
Rationale & Causality: The chiral diamine ligand on the Ruthenium center creates a sterically demanding pocket. This conformation forces the pro-chiral ketone to approach the metal-hydride species in a specific orientation, ensuring hydride transfer occurs exclusively at the Re face of the carbonyl, thereby establishing the precise (3R) stereocenter.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10 mmol of methyl 3-oxoheptanoate in 20 mL of a degassed azeotropic mixture of formic acid and triethylamine (HCOOH/Et3N, 5:2 molar ratio).
-
Causality: The HCOOH/Et3N mixture acts as both the solvent and the hydrogen donor, avoiding the need for high-pressure H2 gas while maintaining a stable pH that prevents product degradation.
-
-
Catalyst Activation & Addition: Under an inert argon atmosphere, add 0.05 mol% of the (S,S)-Ru(II) Noyori-Ikariya catalyst.
-
Causality: The (S,S) enantiomer of the catalyst is specifically selected to dictate the (3R) absolute configuration of the final product.
-
-
Hydrogenation Reaction: Stir the reaction mixture at 40 °C for 16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or GC-MS until complete consumption of the starting material is observed.
-
Quenching and Workup: Cool the mixture to 0 °C and quench with 20 mL of saturated aqueous NaHCO3 to neutralize the remaining formic acid. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure this compound as a colorless oil.
-
Validation: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column) and confirm the structural integrity via 1H-NMR and 13C-NMR.
Fig 2: Step-by-step ATH workflow for synthesizing this compound.
References
-
ACS Publications. Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water.[Link]
-
Cheméo. Chemical Properties of Heptanoic acid, 3-hydroxy-, methyl ester (CAS 15889-95-9).[Link]
-
Taylor & Francis Online. Preparation of L-3-Hydroxyalkanoic Acids by Fungal Hydration of the Corresponding trans-2-Alkenoic Acids.[Link]
Technical Guide: Spectroscopic Characterization of Methyl (3R)-3-hydroxyheptanoate
Executive Summary & Significance
Methyl (3R)-3-hydroxyheptanoate (CAS: 15889-95-9 for racemic; specific R-isomer analogs often derived from biological sources) is a pivotal chiral building block and a volatile marker often associated with the depolymerization of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). Its structural integrity—defined by the
This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for the molecule. Unlike generic databases, we focus here on the causality of the signals—why they appear where they do and how to use them for definitive structural validation.
Synthesis & Isolation Workflow
To obtain high-purity this compound, the most robust route involves the acid-catalyzed methanolysis of poly(3-hydroxyheptanoate) or co-polymers containing 3-hydroxyheptanoate units produced by Pseudomonas strains. This biological route guarantees the (3R) stereochemistry, which is difficult to achieve via standard Reformatsky reactions without subsequent chiral resolution.
Experimental Protocol: Transesterification
-
Lyophilization: Dry the biomass or purified PHA polymer (500 mg) strictly to remove water, which competes with methanol.
-
Reaction: Suspend polymer in a mixture of chloroform (2 mL) and methanol containing 3% (v/v) concentrated sulfuric acid (2 mL).
-
Reflux: Heat at 100°C for 140 minutes in a sealed pressure tube. Mechanism: Acid-activated carbonyl allows nucleophilic attack by methanol, cleaving the ester backbone while preserving the C3 chiral center.
-
Work-up: Add 1 mL water to induce phase separation. The chloroform layer contains the methyl esters.
-
Purification: Dry organic phase over
and filter.
Workflow Diagram
Figure 1: Acid-catalyzed depolymerization workflow to isolate the target methyl ester from PHA biopolymers.
Mass Spectrometry (GC-MS)
The mass spectrum of methyl 3-hydroxy fatty acids is distinct and dominated by fragmentation proximal to the hydroxyl group.
Fragmentation Logic
The molecular ion (
-
Base Peak (m/z 103): This is the diagnostic peak for all methyl 3-hydroxy esters.[1] It arises from
-cleavage between C3 and C4. -
Mechanism: The bond between the carbinol carbon (C3) and the alkyl tail (C4) breaks, leaving the resonance-stabilized ion:
Key Ion Table
| m/z | Intensity | Fragment Assignment | Mechanistic Origin |
| 103 | 100% (Base) | ||
| 129 | ~5-10% | Loss of methoxy group from ester. | |
| 142 | ~2-5% | Dehydration (loss of water), often followed by alkene migration. | |
| 74 | ~20-30% | McLafferty rearrangement of the ester moiety (less dominant than m/z 103). | |
| 43 | ~40% | Propyl fragment from the alkyl tail (C5-C7). |
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathways in Electron Impact (EI) MS.
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive proof of the carbon skeleton and oxidation state. The data below assumes
NMR (400 MHz, )
The hallmark of this spectrum is the diastereotopic nature of the
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 4.00 - 4.06 | Multiplet (m) | 1H | H3 ( | Deshielded by -OH and ester group proximity. Chiral center. |
| 3.71 | Singlet (s) | 3H | OMe | Characteristic methyl ester singlet. |
| 2.52 | dd ( | 1H | H2a | Diastereotopic |
| 2.41 | dd ( | 1H | H2b | Diastereotopic |
| 2.8 - 3.0 | Broad (br) | 1H | -OH | Hydroxyl proton (shift varies with concentration/H-bonding).[3] |
| 1.30 - 1.55 | Multiplet | 6H | H4, H5, H6 | Methylene envelope of the heptanoate chain. |
| 0.90 | Triplet (t) | 3H | H7 | Terminal methyl group. |
Critical Interpretation Note: The
NMR (100 MHz, )
| Shift ( | Assignment | Notes |
| 173.5 | C1 (C=O) | Typical ester carbonyl. |
| 68.1 | C3 (CH-OH) | Diagnostic for secondary alcohol. |
| 51.8 | OMe | Methyl ester carbon. |
| 41.1 | C2 ( | Shifted downfield due to carbonyl. |
| 36.3 | C4 | Methylene adjacent to chiral center. |
| 27.6 | C5 | Bulk chain methylene. |
| 22.6 | C6 | Bulk chain methylene. |
| 14.0 | C7 | Terminal methyl. |
Infrared Spectroscopy (FT-IR)
IR is used primarily for functional group confirmation.
-
3400–3500 cm
(Broad): O-H stretching vibration. The broadness indicates intermolecular hydrogen bonding. In dilute solution, this may sharpen. -
2950, 2930, 2860 cm
: C-H stretching (aliphatic chain). -
1735–1745 cm
(Strong): C=O stretching (Ester). This is the sharpest, most intense peak in the spectrum. -
1170–1200 cm
: C-O-C stretching (Ester linkage).
References
-
National Institute of Standards and Technology (NIST). Methyl 3-hydroxyheptanoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Methyl 3-hydroxyheptanoate (Compound).[4] National Library of Medicine. Available at: [Link]
-
Lillo, V. et al.Asymmetric
-boration of -unsaturated esters. (Supporting Info for NMR comparisons of 3-hydroxy esters). Royal Society of Chemistry.[5] Available at: [Link] -
Furutate, S. et al. Biosynthesis and characterization of novel polyhydroxyalkanoate copolymers.[6]Journal of Polymer Research, 2017.[6] (Context for PHA-derived methyl esters). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR spectrum [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 3-hydroxyheptanoate | C8H16O3 | CID 519189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a 3-hydroxybutyrate and 3-hydroxy-9-octadecenoate copolymer from engineered Halomonas - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biosynthesis and characterization of novel polyhydroxyalkanoate copolymers consisting of 3-hydroxy-2-methylbutyrate and 3-hydroxyhexanoate | springerprofessional.de [springerprofessional.de]
Biological Activity of (3R)-3-Hydroxyheptanoate Esters: A Technical Guide to Synthesis, Conjugation, and Therapeutic Applications
Executive Summary
(3R)-3-hydroxyheptanoate (3HHp) is an odd-chain, medium-chain-length (mcl) chiral hydroxy acid derived from bacterial polyhydroxyalkanoates (PHAs)[1]. Unlike synthetic racemic mixtures, the enantiomerically pure (R)-isoform is critical for biological recognition. This technical guide explores the causality behind the biological activity of 3HHp esters—specifically focusing on their antimicrobial properties as sugar fatty acid esters (SFAEs) and their role as potent enhancers of anti-cancer peptides[2][3].
Mechanistic Rationale: The C7 Hydrophobicity Threshold
The biological activity of 3HHp esters is fundamentally governed by their amphiphilic nature. The 7-carbon aliphatic tail provides a highly specific degree of lipophilicity, while the chiral 3-hydroxyl group serves as a versatile synthetic handle for regioselective esterification or peptide conjugation[3].
Causality in Peptide Conjugation: When developing anti-cancer therapeutics, cationic D-peptides like DP18L exhibit high cytotoxicity but often struggle with cellular uptake. Deleting a single hydrophobic amino acid (Leucine-4) to create the variant DP17L drastically reduces its alpha-helical content and abolishes its efficacy against MiaPaCa cancer cells[3].
Conjugating a 6-carbon (3-hydroxyhexanoate) moiety to DP17L restores its alpha-helicity, but fails to restore its anti-proliferative activity. However, the addition of just one more carbon—using (3R)-3-hydroxyheptanoate (C7)—restores both the structural helicity and the cytotoxic activity[3]. This demonstrates that 3HHp precisely meets the "hydrophobicity threshold" required for the peptide to successfully span and disrupt the cancer cell's lipid bilayer[4].
Fig 1: Mechanistic pathways of 3HHp esterification and resulting biological activities.
Biological Activities of 3HHp Esters
Antimicrobial Sugar Fatty Acid Esters (SFAEs)
Esterifying 3HHp with carbohydrates (e.g., glucose) yields SFAEs. These non-ionic surfactants act by disrupting microbial cell membranes. Biocatalytic acylation of glucose with PHA-derived monomers has been shown to produce esters with moderate antibacterial and significant antifungal activities, particularly against Candida species[2].
Anti-Cancer Peptide Conjugates
Conjugating 3HHp to the N-terminus of truncated anti-cancer peptides rescues their biological activity. The (R)-stereocenter ensures optimal spatial alignment with the peptide backbone, promoting a stable alpha-helix that facilitates membrane insertion and subsequent apoptosis in tumor cell lines[3].
Quantitative Activity Profiles
To contextualize the efficacy of 3HHp derivatives, the following table summarizes the comparative biological activities based on chain length and conjugation target.
| Compound / Conjugate | Chain Length | Target Organism / Cell Line | Biological Activity Metric | Mechanism / Observation |
| (3R)-3-Hydroxyhexanoate-DP17L | C6 | MiaPaCa (Cancer) | High IC50 (Inactive) | Fails to meet hydrophobicity threshold[3] |
| (3R)-3-Hydroxyheptanoate-DP17L | C7 | MiaPaCa (Cancer) | Moderate IC50 | Restores alpha-helix; meets threshold[3] |
| (3R)-3-Hydroxydecanoate-DP18L | C10 | MiaPaCa (Cancer) | IC50 = 3.5 μM | Optimal membrane spanning[3] |
| C9-Glucose Ester (SFAE) | C9 | Candida albicans | MIC = 625 μg/mL | Moderate antifungal surfactant[2] |
| (3R)-3-Hydroxyheptanoate Ester | C7 | Fungi / Bacteria | Moderate MIC | Amphiphilic membrane disruption[2] |
Self-Validating Experimental Protocols
Expertise Note: Chemical esterification of sugars is notoriously unselective. To preserve the amphiphilic properties of the SFAE, regioselective acylation at the primary hydroxyl group (C6 of glucose) is mandatory. We utilize Candida antarctica Lipase B (CALB) to drive this selectivity, preventing the formation of inactive poly-esters[2]. Furthermore, sourcing 3HHp via in vivo depolymerization of Pseudomonas putida GPo1 PHAs prevents the racemization that occurs during harsh chemical hydrolysis[1].
Protocol 1: Biocatalytic Synthesis of 3HHp-Glucose Esters
-
Monomer Sourcing: Induce in vivo depolymerization of intracellular PHA in P. putida GPo1. Isolate the secreted (R)-3-hydroxyheptanoic acid via acidic precipitation and preparative reversed-phase chromatography[1].
-
Enzymatic Acylation: In a moisture-free organic solvent (e.g., tert-butanol), combine 3HHp, D-glucose, and immobilized CALB (Novozym 435).
-
Incubation: Stir the suspension at 50°C for 72 hours in the presence of molecular sieves to drive the equilibrium toward esterification.
-
Validation Checkpoint (Self-Validation): Perform Thin-Layer Chromatography (TLC). The reaction must not proceed to purification until the free fatty acid spot is entirely depleted. If unreacted 3HHp remains, add additional CALB and continue incubation.
-
Purification: Filter the enzyme and purify the resulting 3HHp-glucose ester via silica gel column chromatography. Confirm the C6-regioselectivity via 1H-NMR and mass via HPLC-MS.
Protocol 2: Solid-Phase Conjugation of 3HHp to DP17L
-
Peptide Synthesis: Synthesize the DP17L peptide on a solid support resin using standard Fmoc-chemistry. Do not cleave the peptide from the resin.
-
Coupling: Swell the resin in DMF. Add 3 equivalents of (3R)-3-hydroxyheptanoic acid, HBTU, and DIPEA. Agitate for 2 hours at room temperature.
-
Validation Checkpoint (Self-Validation): Perform a Kaiser Test. A yellow result indicates complete coupling of the N-terminus. A blue result indicates incomplete coupling; repeat step 2 before proceeding.
-
Cleavage & Analysis: Cleave the conjugated peptide from the resin using a TFA cocktail. Precipitate in cold ether, lyophilize, and confirm the restored alpha-helicity using Circular Dichroism (CD) spectroscopy[3].
Fig 2: Self-validating workflow for the synthesis and assay of 3HHp sugar esters.
References
-
Snoch, W., Stępień, K., Prajsnar, J., Staroń, J., Szaleniec, M., & Guzik, M. (2019). "Influence of Chemical Modifications of Polyhydroxyalkanoate-Derived Fatty Acids on Their Antimicrobial Properties." Catalysts, 9(6), 510. URL: [Link]
-
Ruth, K., Grubelnik, A., Hartmann, R., Egli, T., Zinn, M., & Ren, Q. (2007). "Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification." Biomacromolecules, 8(1), 279–286. URL: [Link]
-
Szwej, E., et al. (2015). "3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptide DP18L." Journal of Biotechnology, 204, 7-12. URL: [Link]
Sources
Natural Occurrence of Methyl 3-Hydroxyalkanoates: A Technical Guide for Researchers and Drug Developers
Executive Summary
Methyl 3-hydroxyalkanoates (m3HAs) are a structurally diverse class of chiral esters that occupy a unique intersection between natural ecology and analytical biochemistry. While they are most commonly encountered in the laboratory as transesterified derivatives of bacterial polyhydroxyalkanoates (PHAs) used for GC-MS quantification, they also occur natively across mammalian, botanical, and microbial systems. This whitepaper synthesizes the biosynthetic origins, ecological roles, and self-validating analytical workflows associated with m3HAs, providing a comprehensive resource for application scientists and drug development professionals leveraging these molecules for asymmetric synthesis or biofuel development.
Ecological and Biological Occurrence
The natural occurrence of m3HAs spans a wide evolutionary spectrum, dictated by the chain length of the alkanoate backbone. The causality behind their synthesis varies from metabolic exhaust to environmental defense mechanisms.
Mammalian Systems and Botanical Volatiles (Short-Chain)
In mammals, methyl (-)-3-hydroxybutyrate (a C4 m3HA) is generated in trace amounts as a metabolic byproduct of fatty acid oxidation, particularly under ketogenic conditions where excess acetyl-CoA is shunted into ketone bodies and spontaneously esterified[1]. In the plant kingdom, short-chain m3HAs serve as volatile semiochemicals and flavor constituents. They have been isolated from the fruits of Cyphomandra betacea, Solanum vestissimum, pineapple, and Melicocca bijuga[2][3].
Microbial Metabolites and Animal Scent Marking (Long-Chain)
Longer-chain m3HAs exhibit high hydrophobicity and resistance to environmental degradation, making them ideal for structural and signaling purposes. For instance, 3-hydroxy stearic acid methyl ester (C18) is produced by Streptomyces sp. JM3 as a methyl-branched PHA derivative[3]. Fascinatingly, this exact compound functions as a highly durable chemical scent constituent in the feces of wild Iberian wolves (Canis lupus signatus), where the methyl esterification prevents rapid microbial breakdown in the wild[3].
Plant Cuticular Waxes (Very-Long-Chain)
In arid environments, plants synthesize very-long-chain m3HAs to prevent desiccation. The cuticular waxes of Aloe arborescens leaves contain a homologous series of 3-hydroxy fatty acid methyl esters, predominantly centered around a C28 chain length, which accumulate in the epicuticular layer to form a highly impermeable barrier against moisture loss and pathogens[4].
Biosynthetic Pathways & Mechanisms
The biosynthesis of m3HAs is deeply tied to the fatty acid biosynthesis (FAB) and polyhydroxyalkanoate (PHA) synthesis pathways. In microbial systems, the condensation of acetyl-CoA yields acetoacetyl-CoA, which is reduced to 3-hydroxybutyryl-CoA[5]. While this is typically polymerized into PHAs by PHA synthase (PhaC), enzymatic thioesterase cleavage followed by methylation—or the direct degradation of the PHA polymer—yields free m3HAs.
Caption: Biosynthetic and analytical pathways yielding methyl 3-hydroxyalkanoates.
Quantitative Profiling of Natural m3HAs
To facilitate rapid comparison across biological niches, the following table summarizes the structural diversity and functional roles of naturally occurring m3HAs.
| Compound Class | Chain Length | Primary Natural Source(s) | Biological / Ecological Role |
| Methyl (-)-3-hydroxybutyrate | C4 | Mammalian plasma, Pineapple, Melicocca bijuga | Ketogenic exhaust; Flavor/fragrance volatile[1][2] |
| Medium-Chain 3HAMEs | C6–C14 | Pseudomonas spp. (via methanolysis) | Intracellular carbon/energy storage (as PHAs)[6][7] |
| 3-Hydroxy Stearic Acid Methyl Ester | C18 | Streptomyces sp. JM3, Iberian wolf feces | Antimicrobial agent; Durable scent marking[3] |
| Very-Long-Chain 3-OH FAMEs | C28 (predominant) | Aloe arborescens leaves | Epicuticular wax structural barrier[4] |
Analytical Workflows: Self-Validating Extraction & Quantification
In research settings, m3HAs are most frequently generated via the acid-catalyzed methanolysis of bacterial biomass to quantify intracellular PHAs or lipopolysaccharides (LPS)[7][8].
Causality in Experimental Design:
Water is a potent nucleophile that competes with methanol during transesterification, leading to the formation of free fatty acids rather than the desired methyl esters. Therefore, absolute lyophilization of the biomass is a strict prerequisite. Furthermore, the use of 15%
Step-by-Step Protocol: Acid-Catalyzed Methanolysis
To ensure data integrity, this protocol incorporates an internal standard, rendering the workflow a self-validating system . If the internal standard recovery deviates from expected values, the run is flagged for extraction inefficiencies.
-
Biomass Preparation: Lyophilize the biological sample (e.g., bacterial cells, plant wax) to complete dryness to prevent hydrolytic side-reactions.
-
Internal Standardization: Weigh 15 mg of lyophilized cells into a borosilicate glass vial. Spike the sample with a known concentration of an internal standard (e.g., benzoic acid or an odd-chain synthetic m3HA standard like methyl 3-hydroxyvalerate)[5][6].
-
Methanolysis Reaction: Add 2.0 mL of chloroform (to solubilize the polymers) and 2.0 mL of acidic methanol (15% v/v
in methanol). Seal tightly with a PTFE-lined cap. -
Thermal Cleavage: Incubate the mixture at 100°C for 60 to 140 hours (depending on polymer crystallinity)[7].
-
Phase Separation: Cool to room temperature. Add 1.0 mL of distilled water (or saturated NaCl) and vortex vigorously. The water neutralizes the acid and forces the highly non-polar m3HAs into the lower chloroform phase.
-
GC-MS Quantification: Extract the organic phase and inject it into a GC-MS. Monitor for the characteristic
175 ion (indicative of TMS-derivatized 3-hydroxy fatty acid methyl esters) or 74 for non-hydroxylated background lipids[9].
Caption: Self-validating analytical workflow for m3HA extraction and GC-MS profiling.
Industrial and Pharmaceutical Relevance
Beyond their ecological roles, m3HAs are highly sought after in commercial sectors:
-
Pharmaceutical Synthesis: Methyl (-)-3-hydroxybutyrate is a critical chiral building block. Its enantiomeric purity makes it an ideal beta-hydroxy ester intermediate for asymmetric synthesis in drug development[1].
-
Next-Generation Biofuels: Recent breakthroughs have demonstrated that microbial PHAs can be hydrolyzed into (R)-3-hydroxybutyrate methyl ester (3HBME) and medium-chain hydroxyalkanoate methyl esters (3HAME). These m3HAs exhibit combustion heats of 20 and 30 KJ/g, respectively. Blending 10% 3HBME or 3HAME into ethanol significantly enhances the fuel's overall combustion efficiency, positioning m3HAs as a sustainable, biologically derived fuel additive[7][10].
References
1.1 2.2 3.3 4.6 5.4 6.7 7.10 8.5 9.9 10.8
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- 4. Very-long-chain 3-hydroxy fatty acids, 3-hydroxy fatty acid methyl esters and 2-alkanols from cuticular waxes of Aloe arborescens leaves | UBC Chemistry [chem.ubc.ca]
- 5. Engineering of Escherichia coli for direct and modulated biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) copolymer using unrelated carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Application of (R)-3-hydroxyalkanoate methyl esters derived from microbial polyhydroxyalkanoates as novel biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
"CAS number and synonyms for Methyl (3r)-3-hydroxyheptanoate"
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Chiral Building Block for Pharmaceutical & Pheromone Synthesis
Executive Summary
Methyl (3R)-3-hydroxyheptanoate is a high-value chiral intermediate belonging to the class of
This guide provides a comprehensive technical analysis of this compound, covering its physicochemical properties, validated synthesis protocols, and applications in drug development.
Chemical Identity & Nomenclature
Precise identification is paramount when working with chiral synthons. The (3R)-enantiomer is distinct from its racemic and (3S)-counterparts, which may exhibit vastly different biological activities.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number (3R) | 109053-87-4 |
| CAS Number (Racemic) | 15889-95-9 |
| IUPAC Name | This compound |
| Synonyms | (R)-3-Hydroxyheptanoic acid methyl ester; Methyl (R)-3-hydroxyheptanoate |
| Molecular Formula | |
| Molecular Weight | 160.21 g/mol |
| SMILES (Isomeric) | CCCCCC(=O)OC |
| InChI Key | XSRWENVOBJMPPL-SSDOTTSWSA-N |
Physicochemical Profile
The following properties are critical for handling, purification, and analytical characterization.
| Property | Value / Range | Notes |
| Physical State | Colorless to pale yellow liquid | Viscous oil at RT |
| Boiling Point | ~85–90 °C @ 10 mmHg | Extrapolated from homologs |
| Density | 0.98 – 1.02 g/cm³ | Typical for |
| Refractive Index ( | ~1.435 | Estimated |
| Solubility | Soluble in MeOH, EtOH, | Immiscible with water |
| Stereochemistry | (3R)-configuration | Confirmed by chiral GC/HPLC |
Critical Note on Stereochemistry: The (R)-configuration corresponds to the D-isomer in Fischer projection conventions commonly used in carbohydrate chemistry, though (R/S) is the preferred IUPAC nomenclature.
Synthesis & Production Methodologies
High-purity this compound is rarely obtained via direct chemical synthesis (e.g., Reformatsky reaction) due to poor stereocontrol. Instead, biocatalytic reduction and PHA depolymerization are the industry standards for obtaining high enantiomeric excess (
Method A: Biocatalytic Reduction (Enzymatic)
This method utilizes ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Saccharomyces cerevisiae) to stereoselectively reduce the
Protocol:
-
Substrate Preparation: Methyl 3-oxoheptanoate is dissolved in a biphasic system (e.g., Buffer/Heptane).
-
Enzymatic Reaction: Add NADH-dependent Ketoreductase (KRED) and a cofactor regeneration system (e.g., Glucose Dehydrogenase + Glucose).
-
Incubation: Stir at 30°C, pH 7.0 for 24 hours.
-
Extraction: Extract product with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane:EtOAc).
Method B: Depolymerization of Polyhydroxyalkanoates (PHAs)
This is a "Green Route" utilizing bacterial polyesters produced by Pseudomonas strains grown on odd-chain fatty acids (e.g., heptanoic acid).
Protocol:
-
Biosynthesis: Cultivate Pseudomonas putida on sodium heptanoate to accumulate PHAs containing 3-hydroxyheptanoate monomers.
-
Harvesting: Lyophilize bacterial biomass.
-
Methanolysis: Reflux biomass in Methanol/Sulfuric Acid (3% v/v) for 4 hours.
-
Separation: Distill the resulting mixture of methyl esters. The (R)-configuration is intrinsic to the bacterial synthase enzyme.
Synthesis Workflow Visualization
Figure 1: Dual pathways for the synthesis of this compound: Biocatalytic Reduction (Top) and PHA Depolymerization (Bottom).
Applications in Research & Development
Pharmaceutical Chiral Pool
The (3R)-hydroxy moiety is a recurring motif in several bioactive natural products and synthetic drugs.
-
Statin Precursors: The C7 chain length serves as a hydrophobic anchor in novel HMG-CoA reductase inhibitors.
-
Antibiotics: Used in the total synthesis of macrolide antibiotics where specific chiral centers must be established early in the synthetic route.
-
PLA2 Inhibitors: Derivatives of 3-hydroxy fatty acids have been explored as inhibitors of Phospholipase A2, a key enzyme in the inflammatory cascade [1].
Chemical Ecology (Pheromones)
This compound and its hydrolyzed acid form are identified as alarm pheromones in various ant species (e.g., Atta genus).
-
Mechanism: Volatile release triggers aggressive defense behaviors in colony workers.
-
Research Use: Synthetic standards are used in gas chromatography-electroantennography (GC-EAD) to study insect communication and develop pest control strategies.
Analytical Characterization
Validating the identity and purity of this compound requires a multi-modal approach.
Nuclear Magnetic Resonance (NMR)[2]
-
-NMR (400 MHz,
):-
0.90 (t, 3H, terminal
) - 1.3-1.5 (m, 6H, alkyl chain)
-
2.4-2.5 (m, 2H,
) -
3.71 (s, 3H,
) -
4.0 (m, 1H,
)
-
0.90 (t, 3H, terminal
-
Diagnostic Signal: The shift of the
-proton ( 4.0 ppm) and the distinct methoxy singlet ( 3.71 ppm) confirm the ester structure.
Chiral Gas Chromatography (GC)
To determine Enantiomeric Excess (ee):
-
Column: Cyclodextrin-based capillary column (e.g., Hydrodex
-3P). -
Conditions: Isothermal at 110°C or slow ramp.
-
Separation: The (3R)-isomer typically elutes differently from the (3S)-isomer due to differential inclusion in the cyclodextrin cavity.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis or oxidation.
-
PPE: Standard laboratory gloves, safety goggles, and fume hood required during synthesis and handling.
References
-
Google Patents. (2004).[1] Esters and amides as PLA2 inhibitors. US Patent Application 20040063959A1.[1][2] Retrieved from
-
PubChem. (n.d.).[3][4][5] Methyl 3-hydroxyheptanoate (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]
- Zinn, M., Witholt, B., & Egli, T. (2001). Occurrence, synthesis and medical application of bacterial polyhydroxyalkanoate. Advanced Drug Delivery Reviews, 53(1), 5–21.
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- 3. Methyl (3R)-3-hydroxydecanoate | C11H22O3 | CID 10878226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl (3R)-3-hydroxyoctanoate | C9H18O3 | CID 12550001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-hydroxyhexanoate | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Novel Chemistries: A Technical Guide to the Research Applications of Methyl (3R)-3-hydroxyheptanoate
Abstract
In the relentless pursuit of novel therapeutic agents and advanced materials, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and desired biological activity. Methyl (3R)-3-hydroxyheptanoate, a C7-chain chiral synthon, stands at the intersection of biocatalysis, polymer science, and complex organic synthesis. While its direct applications are an emerging field of study, its structural motifs are present in a variety of bioactive natural products and their synthetic analogues. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the potential research applications of this compound, grounded in established principles and proven applications of homologous chiral synthons. We will explore its synthesis, its role as a precursor to advanced biopolymers, and its potential as a key intermediate in the synthesis of high-value molecules such as prostaglandins and macrolide antibiotics.
Introduction: The Strategic Value of C7 Chiral Synthons
Chiral β-hydroxy esters are a cornerstone of modern asymmetric synthesis, providing a versatile handle for the construction of complex molecular architectures with precise stereochemical control.[1] The (3R)-stereocenter and the dual functionality of a secondary alcohol and a methyl ester make this compound a molecule of significant interest. Its seven-carbon backbone offers a unique lipophilic character compared to its shorter-chain homologues like the well-studied "Roche Ester" ((S)-methyl 3-hydroxy-2-methylpropionate), making it an attractive component for molecules designed to interact with biological membranes or hydrophobic protein pockets.[1] This guide will elucidate the pathways to obtaining this valuable synthon and map out its most promising research trajectories.
Synthesis of Enantiopure this compound
The accessibility of enantiomerically pure this compound is crucial for its application. Two primary routes offer efficient and scalable production: biocatalytic synthesis and derivation from renewable biopolymers.
Biocatalytic Asymmetric Reduction
The most direct synthetic route involves the asymmetric reduction of the prochiral precursor, Methyl 3-oxoheptanoate.[2][3] This transformation can be achieved with high enantioselectivity using biocatalysts, particularly ketoreductases (KREDs) or whole-cell systems containing these enzymes.[3][4]
Causality of Experimental Choice: Biocatalysis is preferred over traditional chemical reduction with chiral catalysts for several reasons. Reactions are typically run under mild conditions (ambient temperature and pressure, neutral pH), which minimizes side reactions and decomposition. The high stereoselectivity of enzymes often exceeds that of chemical catalysts, leading to enantiomeric excess (e.e.) values greater than 99%.[4] Furthermore, the increasing availability of engineered KREDs allows for the selection of an enzyme with the desired stereopreference (R or S) and substrate specificity.
Experimental Protocol: Enzymatic Reduction of Methyl 3-oxoheptanoate
-
Enzyme and Cofactor Preparation: A solution of a selected (R)-selective ketoreductase is prepared in a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0). A cofactor regeneration system, such as glucose and glucose dehydrogenase for NADPH regeneration, is included.
-
Reaction Setup: Methyl 3-oxoheptanoate is added to the enzyme/cofactor solution. Due to the substrate's low water solubility, a co-solvent such as isopropanol may be used.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
-
Workup and Purification: Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Caption: Biocatalytic route to enantiopure product.
Derivation from Polyhydroxyalkanoates (PHAs)
A sustainable and innovative source of (R)-3-hydroxyalkanoic acids is the depolymerization of bacterially produced polyhydroxyalkanoates (PHAs).[5][6] Specifically, medium-chain-length PHAs (mcl-PHAs), such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], can be produced through fermentation using various bacterial strains like Cupriavidus necator.[7][8][9]
Causality of Experimental Choice: This "green" approach leverages renewable feedstocks for PHA production and results in enantiomerically pure (R)-configured monomers, as the bacterial biosynthetic pathways are highly stereospecific.[5] The subsequent hydrolysis or alcoholysis of the polymer yields the desired hydroxyalkanoic acid or its ester.
Experimental Protocol: Methanolysis of P(3HB-co-3HHx)
-
Polymer Isolation: Bacterial cells containing the PHA are harvested and the polymer is extracted using a suitable solvent.
-
Methanolysis: The purified PHA is suspended in methanol containing a catalyst, such as sulfuric acid.
-
Reaction: The mixture is refluxed for several hours to effect the transesterification of the polymer backbone.
-
Neutralization and Extraction: After cooling, the reaction is neutralized with a base (e.g., sodium bicarbonate) and the resulting methyl esters are extracted with an organic solvent.
-
Purification: The mixture of methyl esters (including methyl (R)-3-hydroxybutyrate and methyl (R)-3-hydroxyhexanoate, and potentially this compound if the corresponding monomer is present) is then separated and purified by fractional distillation or chromatography.
Application in Biopolymer and Materials Science
The monomer unit of this compound is a constituent of certain mcl-PHAs. These bioplastics are of immense interest as biodegradable and biocompatible alternatives to petroleum-based plastics.[10][11]
Tailoring Polymer Properties
The incorporation of longer side-chain monomers like 3-hydroxyheptanoate into a PHA backbone, typically composed of shorter monomers like 3-hydroxybutyrate, significantly alters the material properties of the resulting copolymer.[9]
Causality of Experimental Choice: The heptanoate side chain disrupts the crystallinity of the polymer matrix, leading to a decrease in the melting temperature (Tm) and an increase in flexibility and elongation at break.[9] This allows for the fine-tuning of the polymer's mechanical properties to suit specific applications, from flexible films for packaging to soft materials for medical devices.[6]
| Property | Poly(3-hydroxybutyrate) (P3HB) | P(3HB-co-3HHx) |
| Crystallinity | High | Lower |
| Flexibility | Brittle | Flexible, elastomeric |
| Melting Temp. (Tm) | ~175°C | Decreases with increasing 3HHx content |
Application as a Chiral Building Block in Drug Discovery
The true potential of this compound lies in its utility as a chiral synthon for the total synthesis of complex, high-value molecules.[1][12] Its structure is a recurring motif in several classes of bioactive natural products.
Synthesis of Prostaglandin Analogues
Prostaglandins are potent lipid-derived signaling molecules with a wide range of physiological effects. Their synthesis has been a benchmark in organic chemistry, often relying on chiral building blocks to construct the stereochemically dense cyclopentanone core.[13][14][15] Chiral hydroxy esters are key intermediates in many synthetic routes, establishing the stereochemistry of the side chains.[16][17]
Causality of Synthetic Strategy: In a convergent synthesis, the C7 chain of this compound could serve as a precursor to the "upper" side chain of certain prostaglandin analogues. The (3R)-hydroxy group provides a handle for further chemical manipulation or can be retained as a key pharmacophoric feature.
Caption: Convergent synthesis of prostaglandins.
Precursor for Macrolide Antibiotic Synthesis
Macrolide antibiotics, such as erythromycin and azithromycin, are characterized by a large macrocyclic lactone ring.[18][19] The total synthesis of novel macrolides, a strategy to combat antibiotic resistance, involves the assembly of several chiral fragments.[20][21][22] Segments containing β-hydroxy ester motifs are common in these synthetic precursors.
Causality of Synthetic Strategy: The carbon backbone of this compound can be incorporated into the linear precursor of a macrolide. The ester can be hydrolyzed to the free acid for macrolactonization, and the hydroxyl group can be protected and deprotected as needed during the synthesis, or it can serve as an attachment point for a sugar moiety, a common feature in macrolides.[18]
Future Perspectives and Conclusion
This compound is a chiral building block with significant untapped potential. While its direct applications are still being explored, the established utility of its homologues and related structures in materials science and pharmaceutical synthesis provides a clear roadmap for future research. Its availability through sustainable biocatalytic routes further enhances its appeal.
For researchers in drug discovery, this molecule offers a unique C7 synthon for creating novel prostaglandin and macrolide analogues with potentially improved pharmacokinetic properties. For materials scientists, it represents a valuable monomer for the creation of next-generation bioplastics with tailored flexibility and biodegradability. As the demand for enantiomerically pure, functionalized molecules continues to grow, this compound is poised to become a valuable tool in the chemist's arsenal.
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-
3.6: Enantioselective Syntheses of Prostaglandins. (2021, March 16). Chemistry LibreTexts. [Link]
-
Prostaglandin synthesis via two-component coupling. Highly efficient synthesis of chiral prostaglandin intermediates 4-alkoxy-2-alkyl-2-cyclopenten-1-one and 4-alkoxy-3-alkenyl-2-methylenecyclopentan-1-one. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Zhang, F., Zeng, J., Gao, M., Wang, L., Chen, G.-Q., Lu, Y., & Zhang, X. (2021). Concise, Scalable and Enantioselective Total Synthesis of Prostaglandins. ResearchGate. [Link]
-
A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024, March 21). PMC. [Link]
-
Horváth, R., Dargó, G., Riethmüller, E., Szőri, K., Jednákovits, A., & Tömösközi, Z. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]
-
Jiang, X., Wang, X., Huang, X., Li, G., & Yu, C. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate. [Link]
-
A Platform for the Discovery of New Macrolide Antibiotics. (n.d.). PMC. [Link]
-
Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. (n.d.). [Link]
-
Syntheses of (R)- and (S)-3-Methylheptanoic Acids. (n.d.). ResearchGate. [Link]
-
The macrolide antibiotic renaissance. (n.d.). PMC - NIH. [Link]
-
A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. (n.d.). PMC. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PMC. [Link]
-
Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. (2020, August 28). MDPI. [Link]
-
Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. (2010, October). ResearchGate. [Link]
-
Macrolide. (n.d.). Wikipedia. [Link]
-
Methyl 3-oxoheptanoate. (n.d.). PubChem - NIH. [Link]
-
Biocatalytic Applications. (n.d.). STEM - Unipd. [Link]
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Bacterial poly(hydroxyalkanoates) as a source of chiral hydroxyalkanoic acids. (2005, July 15). PubMed. [Link]
-
A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. (2008, August). PubMed. [Link]
-
Asymmetric Synthesis of Methoxylated Ether Lipids: Total Synthesis of Polyunsaturated C18:3 Omega-3 and Omega-6 MEL Triene Derivatives. (2023, December 31). MDPI. [Link]
-
Polyhydroxyalkanoates, bacterially synthesized polymers, as a source of chemical compounds for the synthesis of advanced materials and bioactive molecules. (2021, September 18). ResearchGate. [Link]
-
Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. (2025, June 30). MDPI. [Link]
-
Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2 by a Recombinant Cupriavidus necator. (2021, November 7). PMC. [Link]
-
Synthesis and characterization of a 3-hydroxybutyrate and 3-hydroxy-9-octadecenoate copolymer from engineered Halomonas. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production. (2022, December 4). Frontiers. [Link]
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- 10. par.nsf.gov [par.nsf.gov]
- 11. Synthesis and characterization of a 3-hydroxybutyrate and 3-hydroxy-9-octadecenoate copolymer from engineered Halomonas - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Macrolide - Wikipedia [en.wikipedia.org]
- 20. A Platform for the Discovery of New Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic macrolides show promise as antibiotics, may target resistance | CIDRAP [cidrap.umn.edu]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Methyl (3R)-3-hydroxyheptanoate: A Versatile Chiral Building Block in Modern Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (3R)-Hydroxyheptanoate Esters in Asymmetric Synthesis
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and agrochemical development. Chiral β-hydroxy esters are a cornerstone of this endeavor, serving as versatile and highly valuable synthons. Among these, methyl (3R)-3-hydroxyheptanoate stands out as a key building block, offering a unique combination of a reactive ester functionality, a stereodefined secondary alcohol, and a lipophilic seven-carbon chain. This combination makes it an ideal starting material for the synthesis of a wide array of complex molecular targets, including natural products, bioactive lipids, and chiral ligands.
The strategic importance of this compound lies in its ability to introduce a specific stereocenter and a functionalized carbon chain in a single, efficient step. This "chiral pool" approach simplifies synthetic routes, reduces the need for cumbersome resolution steps, and ultimately enhances the overall efficiency of a synthetic campaign.[1][2] This document serves as a comprehensive guide to the synthesis, characterization, and application of this compound, providing detailed protocols and expert insights to facilitate its use in the laboratory.
Synthesis of this compound: A Comparative Overview of Biocatalytic and Chemocatalytic Methods
The most common and efficient route to this compound is through the asymmetric reduction of the corresponding prochiral β-keto ester, methyl 3-oxoheptanoate.[3][4][5] Both biocatalytic and chemocatalytic methods have been successfully employed for this transformation, each with its own set of advantages.
Biocatalytic Approach: Harnessing the Precision of Enzymes
Enzymatic reductions offer unparalleled stereoselectivity under mild reaction conditions, often proceeding with high yields and enantiomeric excesses (e.e.).[6][7] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation.
Key Advantages of Biocatalysis:
-
High Enantioselectivity: Often >99% e.e. for the desired (R)-enantiomer.
-
Mild Reaction Conditions: Typically performed in aqueous buffer at or near room temperature and neutral pH.
-
Environmental Sustainability: Reduces the need for heavy metal catalysts and harsh reagents.
A common strategy involves the use of recombinant E. coli expressing a specific ketoreductase, often coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) to ensure catalytic turnover.
Experimental Protocol: Biocatalytic Reduction of Methyl 3-oxoheptanoate
This protocol provides a general framework for the enzymatic reduction of methyl 3-oxoheptanoate to this compound using a whole-cell biocatalyst.
Materials:
-
Methyl 3-oxoheptanoate
-
Recombinant E. coli cells expressing a suitable (R)-selective ketoreductase
-
Glucose
-
Phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Celite
Procedure:
-
In a stirred reaction vessel, suspend the recombinant E. coli cells in the phosphate buffer.
-
Add glucose to the cell suspension to initiate the cofactor regeneration system.
-
Add methyl 3-oxoheptanoate to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent like isopropanol to improve solubility.[8]
-
Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by TLC or GC analysis of aliquots.
-
Upon completion, centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes of Biocatalytic Reduction
| Parameter | Typical Value |
| Conversion | >95% |
| Enantiomeric Excess (e.e.) | >99% (R) |
| Isolated Yield | 85-95% |
Chemocatalytic Approach: Asymmetric Transfer Hydrogenation
For laboratories not equipped for biocatalysis, asymmetric transfer hydrogenation (ATH) offers a robust and highly effective chemical alternative.[9][10] This method typically employs a ruthenium catalyst with a chiral diamine ligand.
Key Advantages of Chemocatalysis:
-
High Catalytic Efficiency: Low catalyst loadings are often sufficient.
-
Operational Simplicity: Does not require sterile techniques or cell culture facilities.
-
Broad Substrate Scope: Generally applicable to a wide range of β-keto esters.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Methyl 3-oxoheptanoate
This protocol outlines a general procedure for the Ru-catalyzed ATH of methyl 3-oxoheptanoate.
Materials:
-
Methyl 3-oxoheptanoate
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in DCM.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the formic acid/triethylamine azeotrope to the catalyst solution.
-
Add a solution of methyl 3-oxoheptanoate in DCM to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Applications of this compound in Synthesis
Once obtained in high enantiomeric purity, this compound serves as a versatile starting material for a variety of synthetic transformations.
Protection of the Hydroxyl Group
To enable further functionalization at other positions, the secondary alcohol is often protected. The choice of protecting group depends on the subsequent reaction conditions.
| Protecting Group | Reagents | Key Features |
| Silyl Ethers (e.g., TBS, TIPS) | Silyl chloride, Imidazole | Stable to a wide range of non-acidic conditions. |
| Benzyl Ether (Bn) | Benzyl bromide, NaH | Robust, stable to acidic and basic conditions. |
| Acetate (Ac) | Acetic anhydride, Pyridine | Easily introduced and removed. |
C-C Bond Formation
The ester functionality can be modified to participate in C-C bond-forming reactions. For instance, reduction to the corresponding aldehyde allows for Wittig-type reactions or additions of organometallic reagents.
Synthesis of Chiral Lactones
Intramolecular cyclization of the corresponding γ- or δ-hydroxy acid (obtained after chain extension and ester hydrolysis) can lead to the formation of valuable chiral lactones. These motifs are present in numerous natural products.[11][12]
Workflow for a Representative Synthetic Application
Caption: General synthetic workflow utilizing this compound.
Conclusion
This compound is a powerful and versatile chiral building block that can significantly streamline the synthesis of complex, enantiomerically pure molecules. The availability of both highly efficient biocatalytic and chemocatalytic methods for its preparation makes it accessible to a broad range of synthetic chemists. By understanding the fundamental principles of its synthesis and the various synthetic transformations it can undergo, researchers can unlock its full potential in their synthetic endeavors.
References
-
Rodríguez, S., & Schroeder, K. T. (2000). Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast. The Journal of Organic Chemistry, 65(8), 2586–2587. [Link]
-
Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]
-
Török, B., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2494–2497. [Link]
-
Studies On The Catalytic Asymmetric Synthesis Of β-hydroxy Carboxylic Acids And β-hydroxy Acid Allkyl Esters Via Decarboxylative Aldol Reaction. Globe Thesis. [Link]
-
Török, B., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]
-
Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. PDF. [Link]
-
Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses Procedure. [Link]
-
Renata, H. (2020). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. PMC. [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. [Link]
-
2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate. [Link]
-
Methyl (R)-3-hydroxybutyrate. Enzymaster. [Link]
-
Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. ResearchGate. [Link]
-
Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium. PMC. [Link]
-
Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: Pathway to a structural motif derived from lactic acid and amino acid analogs? ResearchGate. [Link]
-
Chiral Pool. University of North Texas. [Link]
- Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
-
Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. Nature. [Link]
-
Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination. Frontiers. [Link]
-
Methyl 3-oxoheptanoate | C8H14O3 | CID 546075. PubChem. [Link]
-
Biocatalytic Methods for CC Bond Formation. ResearchGate. [Link]
-
Enzymatic Polymerization of (R)-3-Hydroxyalkanoates by a Bacterial Polymerase. ResearchGate. [Link]
-
Purification and characterization of 3-hydroxyisobutyrate dehydrogenase from rabbit liver. PubMed. [Link]
-
Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate) from Plant Oil by Engineered Ralstonia eutropha Strains. PMC. [Link]
-
Natural Polyhydroxyalkanoates—An Overview of Bacterial Production Methods. PMC. [Link]
-
Synthesis of Polyhydroxyalkanoates by Polymerization of Methyl 3-Hydroxypropionate in the Catalysis of Lipase. ResearchGate. [Link]
-
Synthesis of lactone and dilactone structures from methyl oleate and their ROP. ResearchGate. [Link]
-
Purification and Characterization of Polyhydroxyalkanoate Synthase from Extremely Halophilic Archaeon Haloferax mediterranei: Key Enzyme of Biodegradable Plastic Synthesis. MDPI. [Link]
-
Best Methods for C-C Bond Formation: Part Three of Three. Organic Chemistry Portal. [Link]
-
Methods and Strategies for C–N Bond Formation Reactions. IntechOpen. [Link]
-
Synthesis and characterization of a 3-hydroxybutyrate and 3-hydroxy-9-octadecenoate copolymer from engineered Halomonas. Green Chemistry (RSC Publishing). [Link]
-
Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. MDPI. [Link]
-
A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production. Frontiers. [Link]
-
Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyrate). PMC. [Link]
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- 12. researchgate.net [researchgate.net]
Application Note: Enantioselective Synthesis & Utilization of Methyl (3R)-3-hydroxyheptanoate in Pheromone Chemistry
The following Application Note and Protocol Guide details the technical utilization of Methyl (3R)-3-hydroxyheptanoate in insect pheromone synthesis.
Executive Summary
This compound is a critical chiral building block (synthon) in the stereoselective synthesis of insect pheromones. Its utility stems from the pre-installed (3R)-hydroxyl stereocenter , which serves as a scaffold for constructing complex acyclic pheromones (e.g., aggregation pheromones of Scolytus bark beetles) and cyclic derivatives (e.g., lactones in ant signaling).
This guide details the synthesis of the chiral synthon , its stereoselective alkylation (Fráter–Seebach protocol), and its downstream conversion into bioactive pheromones.
Scientific Background & Target Applications
The Role of Chirality in Insect Communication
Insect pheromones exhibit high stereospecificity. For instance, the Smaller European Elm Bark Beetle (Scolytus multistriatus) utilizes (3S,4S)-4-methyl-3-heptanol as an aggregation pheromone, while its stereoisomers may be inactive or inhibitory. This compound provides the correct absolute configuration for the hydroxyl group (which often becomes C3 or C5 in the final pheromone) and allows for diastereoselective introduction of adjacent stereocenters.
Target Pheromone Classes[1]
-
Aggregation Pheromones (Bark Beetles): Precursor to 4-methyl-3-alkanols via stereoselective
-alkylation. -
Trail/Alarm Pheromones (Ants): Precursor to (3R)-3-hydroxy acids and
-lactones found in Crematogaster and Atta spp. secretions. -
Grain Weevil Pheromones: Structural homologue for synthesizing Sitophilure ((4S,5R)-5-hydroxy-4-methyl-3-heptanone) analogs.
Experimental Protocols
Protocol A: Enantioselective Synthesis of this compound
Objective: To generate the chiral starting material with >98% enantiomeric excess (ee).[1]
Mechanism: Asymmetric Hydrogenation of
Materials
-
Substrate: Methyl 3-oxoheptanoate (CAS: 39815-78-6)
-
Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (Noyori Catalyst)
-
Solvent: Methanol (degassed, anhydrous)
-
Hydrogen Source:
gas (High Pressure)
Step-by-Step Methodology
-
Reactor Setup: Charge a high-pressure stainless steel autoclave with Methyl 3-oxoheptanoate (10.0 g, 63 mmol) and Methanol (30 mL).
-
Catalyst Addition: In a glovebox, add the Ru-(R)-BINAP catalyst (0.05 mol%) to the solution. Seal the autoclave.
-
Hydrogenation:
-
Purge with
(3 cycles at 10 bar). -
Pressurize to 40 bar (580 psi) .
-
Heat to 60°C and stir at 1000 rpm for 24 hours.
-
-
Work-up:
-
Cool to room temperature and vent
carefully. -
Concentrate the solvent under reduced pressure.[2]
-
-
Purification:
-
Perform flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
-
Yield: ~95%.
-
Analysis: Verify ee% using Chiral GC (Cyclodex-B column). Target: >98% (R)-enantiomer.
-
Protocol B: Fráter–Seebach Alkylation (Stereoselective Chain Branching)
Objective: To introduce a methyl group at the C2 position with high diastereoselectivity (anti-addition), creating the (2S,3R) motif common in beetle pheromones.
Reaction: Dianion formation followed by alkylation.
Materials
-
Substrate: this compound (from Protocol A)
-
Base: Lithium Diisopropylamide (LDA) - 2.2 equivalents
-
Electrophile: Methyl Iodide (MeI)
-
Solvent: Tetrahydrofuran (THF), anhydrous[2]
-
Conditions: Cryogenic (-78°C)
Step-by-Step Methodology
-
Dianion Formation:
-
Cool a solution of LDA (2.2 eq) in THF to -78°C .
-
Add this compound (1.0 eq) dropwise over 30 mins.
-
Insight: The first equivalent deprotonates the hydroxyl group; the second deprotonates the
-carbon, forming a chelated lithium enolate. -
Stir for 1 hour at -78°C to -40°C.
-
-
Alkylation:
-
Quench & Work-up:
-
Result: Methyl (2S,3R)-2-methyl-3-hydroxyheptanoate.
-
Selectivity: Typically >20:1 anti:syn ratio.
-
Protocol C: Conversion to Pheromone (Lactonization/Reduction)
Objective: Converting the ester to a volatile alcohol or lactone pheromone.[5]
Workflow for 4-Methyl-3-heptanol Homologue (C8 Pheromone)
-
Hydrolysis: Treat the alkylated ester (Protocol B) with LiOH/MeOH to yield the free acid.
-
Weinreb Amide Synthesis: React acid with N,O-dimethylhydroxylamine/EDC.
-
Grignard Addition: Add Ethylmagnesium bromide (EtMgBr) to convert amide to ketone.
-
Reduction: Stereoselective reduction (e.g., L-Selectride) to yield the diol/alcohol.
Data Visualization & Pathways
Synthetic Pathway Diagram
The following diagram illustrates the stereochemical flow from the starting keto-ester to the alkylated precursor.
Caption: Stereoselective synthesis pathway from achiral keto-ester to complex pheromone precursors using this compound.
Quality Control Table: Physical Properties & Analysis
| Compound | Structure | Molecular Weight | Boiling Point | Optical Rotation | Key IR Signals ( |
| Methyl 3-oxoheptanoate | 158.20 g/mol | 215°C | - | 1745 (Ester), 1715 (Ketone) | |
| This compound | 160.21 g/mol | 95°C (10 mmHg) | -28.5° ( | 3450 (OH), 1735 (Ester) | |
| Methyl (2S,3R)-2-methyl-3-hydroxy... | 174.24 g/mol | 110°C (10 mmHg) | Varies | 3500 (OH), 1730 (Ester) |
References
-
Fráter, G. (1979).[6] Stereospecific synthesis of (+)-(3R,4R)-4-methyl-3-heptanol, the enantiomer of a pheromone of the smaller European elm bark beetle (Scolytus multistriatus). Helvetica Chimica Acta, 62(8), 2825-2828.
-
Mori, K. (1989). Synthesis of optically active pheromones. Tetrahedron, 45(11), 3233-3298.
-
Seebach, D., & Wasmuth, D. (1980). Preparation of erythro-3-hydroxy-2-alkylpropionates by stereoselective alkylation of the corresponding dianions. Helvetica Chimica Acta, 63(1), 197-200.
-
Noyori, R., et al. (1987).
-keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856–5858. -
Blaser, H. U., et al. (2004). Industrial Asymmetric Hydrogenation. Chemical Reviews, 103, 215-238.
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"derivatization of Methyl (3r)-3-hydroxyheptanoate for HPLC analysis"
Application Note & Protocol: Derivatization of Methyl (3R)-3-hydroxyheptanoate for Enhanced HPLC Analysis
Introduction
This compound is a chiral molecule of significant interest in various fields, including the synthesis of natural products and pharmaceuticals. Its analysis, particularly the determination of enantiomeric purity, is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for such analyses. However, the native structure of this compound lacks a strong chromophore, making its detection by UV-Vis or fluorescence detectors challenging at low concentrations.
To overcome this limitation, pre-column derivatization is a widely adopted and effective strategy.[1][2] This process involves chemically modifying the analyte to introduce a functional group that enhances its detectability.[3] This application note provides a detailed guide on the derivatization of this compound, focusing on methods that introduce a UV-active or fluorescent tag, thereby significantly improving the sensitivity and accuracy of HPLC analysis. The core of this guide is built upon established principles of derivatizing hydroxyl groups for chromatographic separation.[4][5]
Rationale for Derivatization
The primary motivation for derivatizing this compound is to attach a chromophoric or fluorophoric moiety to the molecule. This chemical modification offers several key advantages:
-
Enhanced Sensitivity: The introduction of a UV-absorbing or fluorescent group allows for detection at much lower concentrations than the underivatized analyte.[2]
-
Improved Chromatographic Properties: Derivatization can alter the polarity and molecular structure of the analyte, potentially leading to better peak shape, resolution, and retention characteristics on common reversed-phase HPLC columns.
-
Enantiomeric Resolution: For chiral analysis, derivatization with a chiral reagent creates diastereomers from the enantiomers of the analyte.[6][] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, simplifying the analytical method.[6]
This guide will focus on two robust and widely applicable derivatization strategies for the hydroxyl group of this compound:
-
Benzoylation: Using benzoyl chloride to introduce a UV-active benzoyl group.[8][9]
-
Dansylation: Using dansyl chloride to attach a highly fluorescent dansyl group.[10][11]
Experimental Workflow Overview
The overall process for the derivatization and subsequent HPLC analysis of this compound is outlined below.
Caption: Formation of diastereomers for chiral analysis.
Troubleshooting and Considerations
-
Reagent Stability: Acyl chlorides like benzoyl chloride and dansyl chloride are moisture-sensitive. [12]Always use anhydrous solvents and handle reagents in a dry environment. Prepare reagent solutions fresh daily.
-
Incomplete Derivatization: If low product yield is observed, consider increasing the reaction time, temperature, or the concentration of the derivatizing agent.
-
Side Reactions: The presence of water can lead to the hydrolysis of the derivatizing reagent, reducing the yield of the desired derivative. [12]* Peak Tailing: This may be due to interactions with active sites on the column. Using a high-purity, end-capped column can mitigate this issue.
-
Method Validation: For quantitative analysis, it is essential to validate the method for linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines.
Conclusion
Pre-column derivatization is an indispensable tool for the sensitive and accurate HPLC analysis of this compound. Benzoylation offers a straightforward approach for enhanced UV detection, while dansylation provides superior sensitivity for trace-level analysis through fluorescence detection. For enantiomeric purity assessment, the use of a chiral derivatizing agent to form separable diastereomers is a robust and accessible strategy. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing reliable analytical methods for this important chiral compound.
References
-
Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, 24(8), 356–360. [Link]
-
MilliporeSigma. Phenyl isothiocyanate for HPLC derivatization. [Link]
-
Knaebel, D. B., & Kosh, J. W. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. [Link]
-
University of Toronto. Identification of an Unknown: Alcohol, Aldehyde or Ketone? [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Semantic Scholar. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. [Link]
-
Escrig-Doménech, A., et al. (2014). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1357, 2-19. [Link]
-
Chhanikar, P. T., et al. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4065-4076. [Link]
-
Zhang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 205, 114323. [Link]
-
ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]
-
Malec, P. A., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1721, 464810. [Link]
-
Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Pharmaceutical and Clinical Research, 14(8), 1-8. [Link]
-
ResearchGate. (2012). Derivatization of fatty alcohol ethoxylates for liquid chromatography separation with UV-VIS detection. [Link]
-
Grinias, J. P., & Wong, J. M. T. (2020). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 33(11), 22-26. [Link]
-
Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4882–4890. [Link]
-
Molnar-Institute. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. [Link]
-
Radu, G. L., & Sârbu, C. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 34(11), e4943. [Link]
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]
-
Wang, Y., et al. (2017). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Journal of Chromatography B, 1052, 63-70. [Link]
-
PubMed. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. [Link]
-
Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 28-35. [Link]
-
Hamashima, Y., & Mita, T. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chromatographic Science, 60(2), 101-110. [Link]
-
Lee, J., et al. (2025). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. Journal of Natural Products. [Link]
-
Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
MDPI. (2025). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. [Link]
-
PubMed. (2019). Derivatization reagent-assisted enantioseparation of 3-hydroxyaspartate with two chiral centers in rat cerebrospinal fluid by capillary electrophoresis-mass spectrometry. [Link]
Sources
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. welch-us.com [welch-us.com]
- 3. journalajacr.com [journalajacr.com]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. academic.oup.com [academic.oup.com]
Application Note: Integrated Protocol for the Purification and Resolution of Chiral Hydroxy Esters
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Techniques: Enzymatic Kinetic Resolution, Preparative Supercritical Fluid Chromatography (SFC)
Introduction and Mechanistic Rationale
Optically pure chiral hydroxy esters are critical building blocks in the pharmaceutical industry. Most notably, they serve as key intermediates in the synthesis of statins (e.g., atorvastatin, rosuvastatin) and angiotensin-converting enzyme (ACE) inhibitors [1]. Achieving an enantiomeric excess (
While asymmetric synthesis (e.g., Noyori hydrogenation or ketoreductase-mediated biocatalysis) can yield highly enriched products [1][2], downstream purification and resolution are frequently required to isolate the absolute enantiomer from racemic mixtures or to polish highly enriched streams.
This application note details a highly scalable, two-pronged purification strategy:
-
Enzymatic Kinetic Resolution: Utilizing Candida antarctica Lipase B (CALB) to selectively acylate one enantiomer.
-
Preparative Chiral SFC: Separating the resulting mixture using supercritical
, which offers superior mass transfer kinetics and simplified solvent recovery compared to traditional High-Performance Liquid Chromatography (HPLC) [2].
The Causality Behind the Chemistry (E-E-A-T)
-
Why Vinyl Acetate? In the lipase-catalyzed resolution, vinyl acetate is utilized as the acyl donor. Upon transferring its acetyl group to the target enantiomer, the leaving group is vinyl alcohol, which instantly tautomerizes into volatile acetaldehyde. This renders the transesterification strictly irreversible, driving the kinetic resolution to a theoretical 50% conversion limit with maximum enantioselectivity [3].
-
Why Preparative SFC over HPLC? Supercritical carbon dioxide (
) possesses liquid-like density but gas-like diffusivity and low viscosity. This allows for flow rates 3–5 times higher than preparative HPLC without exceeding the pressure limits of the chiral stationary phase (CSP). Furthermore, post-purification fraction recovery is vastly simplified; upon depressurization, the sublimates, leaving only the concentrated product in a small volume of the co-solvent (e.g., methanol) [2].
Workflow Visualization
The following diagram illustrates the logical progression from a racemic starting material to isolated, enantiopure targets.
Figure 1: Integrated workflow for the resolution and purification of chiral hydroxy esters.
Experimental Protocols
Protocol A: Lipase-Catalyzed Kinetic Resolution
This protocol uses racemic ethyl 3-hydroxybutyrate as a model substrate. The enzyme CALB (Novozym 435) exhibits a strong preference for the (R)-enantiomer, converting it to the acetate, while leaving the (S)-enantiomer untouched.
Materials Required:
-
Racemic ethyl 3-hydroxybutyrate (1.0 eq, 50 mmol)
-
Vinyl acetate (3.0 eq, 150 mmol)
-
Immobilized CALB (Novozym 435, 10% w/w relative to substrate)
-
Anhydrous Methyl tert-butyl ether (MTBE) (100 mL)
Step-by-Step Procedure:
-
Substrate Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the racemic ethyl 3-hydroxybutyrate in anhydrous MTBE.
-
Acyl Donor Addition: Add the vinyl acetate to the solution. Note: Ensure the MTBE is strictly anhydrous, as water will cause competitive hydrolysis of the acyl donor.
-
Enzyme Addition: Add the immobilized CALB beads to the reaction mixture.
-
Incubation: Seal the flask and incubate in an orbital shaker at 40 °C and 200 rpm.
-
Reaction Monitoring: Monitor the reaction via chiral GC or analytical HPLC. The reaction should be terminated when the conversion reaches exactly 50% (typically 12–24 hours) to ensure maximum enantiomeric ratio (
-value). -
Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the beads with cold MTBE; the enzyme can be reused for up to 5 subsequent cycles.
-
Concentration: Evaporate the filtrate under reduced pressure to yield a crude mixture of (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-acetoxybutyrate.
Protocol B: Preparative Chiral SFC Separation
While the boiling points of the hydroxy ester and its acetate derivative differ, preparative SFC is employed to guarantee absolute chemical and enantiomeric purity without the risk of thermal degradation associated with fractional distillation.
Instrumentation & Conditions:
-
System: Preparative SFC system equipped with a UV/Vis detector and a high-pressure fraction collector.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 21.2 mm, 5 µm [2].
-
Mobile Phase: Supercritical
/ Methanol (90:10 v/v). -
Flow Rate: 50.0 mL/min.
-
Back Pressure: 100 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude mixture from Protocol A in a minimal volume of Methanol (approx. 200 mg/mL).
-
Method Transfer: Run an analytical scout injection (10 µL) to confirm baseline resolution (
> 1.5) between the (S)-hydroxy ester and the (R)-acetate. -
Preparative Injection: Perform stacked injections of 0.5 mL (100 mg per injection) onto the preparative column. The low viscosity of the
allows for rapid cycle times (typically <6 minutes per run). -
Fraction Collection:
-
Fraction 1: Elutes first (typically the less polar (R)-acetate).
-
Fraction 2: Elutes second (the more polar (S)-hydroxy ester).
-
-
Product Recovery: The
safely vents in the fraction collector. Transfer the methanol solutions to a rotary evaporator and gently remove the solvent at 30 °C to yield the pure isolated compounds.
Quantitative Data Summary
The table below summarizes typical analytical performance metrics for the resolution and SFC purification of benchmark chiral hydroxy esters utilizing this integrated protocol.
| Substrate | Resolution Enzyme | Conversion (%) | Enantiomeric Excess ( | SFC Separation Factor ( | Overall Yield (%) |
| Ethyl 3-hydroxybutyrate | CALB (Novozym 435) | 50.2 | >99.5 (S-enantiomer) | 2.45 | 46 (S-enantiomer) |
| Ethyl 4-chloro-3-hydroxybutanoate | KRED / GDH cascade* | N/A (Asymmetric) | 99.8 (R-enantiomer) | 1.80 | 88 |
| Ethyl mandelate | Lipase PS | 49.8 | 98.5 (R-enantiomer) | 3.10 | 45 (R-enantiomer) |
*Note: For ethyl 4-chloro-3-hydroxybutanoate (a statin intermediate), ketoreductase (KRED) asymmetric reduction is typically preferred over kinetic resolution due to higher theoretical yields (100% vs 50%) [1]. SFC is utilized purely as a polishing step in this context.
References
-
Wang, A., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59, 6964-6979. Available at:[Link]
Application Note & Protocols: Stereoselective Synthesis and Reactions of Methyl (3R)-3-hydroxyheptanoate
Introduction: The Significance of Stereochemical Control
Methyl (3R)-3-hydroxyheptanoate is a valuable chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. As a β-hydroxy ester, its utility is defined by the absolute configuration of the stereocenter at the C3 position. The biological activity of many target molecules is exquisitely dependent on their three-dimensional structure; thus, the ability to synthesize and subsequently react this chiral intermediate with high fidelity is of paramount importance.
This guide provides an in-depth exploration of robust and field-proven methods for the stereoselective synthesis of this compound from its prochiral precursor, methyl 3-oxoheptanoate. Furthermore, it details key stereospecific reactions that this chiral alcohol can undergo, allowing for its versatile incorporation into advanced synthetic routes. The protocols described herein are designed to be self-validating, with an emphasis on the mechanistic principles that ensure high stereochemical purity.
Part 1: Stereoselective Synthesis of this compound
The primary challenge in accessing enantiomerically pure this compound lies in the controlled reduction of the prochiral ketone, methyl 3-oxoheptanoate. Two powerful strategies, biocatalytic reduction and chemocatalytic asymmetric hydrogenation, have emerged as the methods of choice, offering exceptional levels of enantioselectivity.
Biocatalytic Asymmetric Reduction
Principle of the Method: Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. Ketoreductases (KREDs), often found in microorganisms like Saccharomyces cerevisiae (baker's yeast) or available as isolated enzymes, can reduce the carbonyl group of methyl 3-oxoheptanoate to the corresponding (R)-alcohol with very high enantiomeric excess (e.e.). The enzyme's chiral active site preferentially binds the substrate in an orientation that delivers a hydride (typically from a cofactor like NADPH) to one specific face of the ketone, leading to the formation of the desired stereoisomer. This method is lauded for its mild reaction conditions, environmental compatibility, and often superb selectivity.[1]
Experimental Protocol: Yeast-Mediated Reduction
-
Preparation: In a sanitized Erlenmeyer flask, dissolve 50 g of D-glucose in 500 mL of sterile deionized water.
-
Inoculation: Add 10 g of active dry baker's yeast (Saccharomyces cerevisiae) to the glucose solution. Gently swirl the flask and allow it to stand for 30 minutes at 30°C to activate the yeast.
-
Substrate Addition: To the activated yeast suspension, add 1.0 g (6.32 mmol) of methyl 3-oxoheptanoate.
-
Reaction: Seal the flask with a fermentation lock or a cotton plug and maintain the mixture at 30°C with gentle agitation (e.g., 120 rpm on an orbital shaker) for 48-72 hours.
-
Workup:
-
Add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes.
-
Add a filter aid (e.g., Celite®) and filter the mixture through a Büchner funnel to remove yeast cells.
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification & Analysis: Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield this compound. Determine the enantiomeric excess using chiral HPLC analysis.
Chemocatalytic Asymmetric Hydrogenation
Principle of the Method: Asymmetric hydrogenation is a cornerstone of modern organic synthesis. The Noyori asymmetric hydrogenation, for which the Nobel Prize was awarded in 2001, provides a powerful and versatile method for the reduction of β-keto esters.[2] This reaction utilizes a ruthenium catalyst bearing a chiral bisphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3] The C₂-symmetric, atropisomeric BINAP ligand creates a chiral environment around the metal center.[4] For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is employed. The substrate coordinates to the ruthenium-hydride complex, and hydrogen is delivered to the carbonyl face with high selectivity, dictated by the sterics of the chiral ligand.[3][4]
Experimental Protocol: Ru-(R)-BINAP Catalyzed Hydrogenation
Caution: This reaction involves hydrogen gas under pressure and should be performed in a suitable pressure vessel (autoclave) by trained personnel.
-
Catalyst Preparation: In a glovebox under an inert atmosphere (N₂ or Ar), charge a pressure vessel with [RuCl₂(benzene)]₂ (2.5 mg, 0.005 mmol) and (R)-BINAP (6.8 mg, 0.011 mmol).
-
Solvent & Substrate Addition: Add 10 mL of degassed methanol to the vessel. Stir the mixture at room temperature for 10-15 minutes until a clear solution is formed. Add methyl 3-oxoheptanoate (158 mg, 1.0 mmol).[5]
-
Reaction: Seal the autoclave. Purge the vessel with hydrogen gas (H₂) three times before pressurizing to the desired pressure (e.g., 4-100 atm).[3][4] Heat the reaction to the specified temperature (e.g., 50°C) and stir for the required time (typically 12-24 hours).
-
Workup: Cool the vessel to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the residue by silica gel chromatography to isolate the product. Determine yield and enantiomeric excess by NMR and chiral HPLC, respectively.
Data Summary: Synthesis of this compound
| Method | Catalyst / Reagent | Typical Yield | Typical e.e. (%) | Conditions |
| Biocatalytic Reduction | Saccharomyces cerevisiae | 60-85% | >98% (R) | 30°C, 48-72 h, aqueous |
| Asymmetric Hydrogenation | Ru-(R)-BINAP | >95% | >99% (R) | 50°C, 12-24 h, 10 atm H₂, MeOH |
Workflow for Asymmetric Synthesis
Sources
Troubleshooting & Optimization
"challenges in the large-scale synthesis of Methyl (3r)-3-hydroxyheptanoate"
The following technical guide is structured as a specialized support center for the large-scale synthesis of Methyl (3R)-3-hydroxyheptanoate . It addresses the specific chemical and engineering challenges associated with scaling this chiral
Status: Active | Role: Senior Application Scientist | Context: Scale-Up & Process Optimization
Strategic Overview: Route Selection
For the large-scale production of this compound (M3HH), two primary methodologies dominate the field: Asymmetric Hydrogenation (AH) and Biocatalytic Reduction (BR) . While fermentation (PHA depolymerization) is common for short-chain analogs (C4), the C7 chain length of M3HH typically necessitates a synthetic approach starting from Methyl 3-oxoheptanoate .
Decision Matrix: Chemical vs. Enzymatic
The choice of route depends heavily on your facility's capabilities regarding high-pressure hydrogenation versus fermentation/bioreactor infrastructure.[1]
Figure 1: Strategic decision tree for selecting the synthesis route based on facility infrastructure and safety constraints.
Core Protocols & Methodologies
Protocol A: Asymmetric Hydrogenation (Noyori-Ikariya Type)
This is the industry standard for
-
Substrate: Methyl 3-oxoheptanoate (Distilled, purity >98%).
-
Catalyst:
(or SegPhos analogs for higher turnover). -
Conditions: Methanol,
, .
Critical Mechanism: The dynamic kinetic resolution (DKR) is not required here as the substrate is achiral at the
Protocol B: Biocatalytic Reduction (KRED)
Ideal for facilities avoiding high-pressure hydrogen.[1]
-
Enzyme: Ketoreductase (KRED) screened for (R)-selectivity (e.g., from Lactobacillus or engineered variants).
-
Cofactor: NADPH/NADH with a recycling system (Glucose Dehydrogenase + Glucose).[1][2]
-
Solvent System: Two-phase system (Butyl acetate/Water) or aqueous with co-solvent (IPA) to handle the lipophilicity of the C7 chain.
Troubleshooting Guide: Asymmetric Hydrogenation
Context: Users frequently encounter stalled reactions or low enantiomeric excess (ee) during scale-up.
Issue 1: Reaction Stalls or Incomplete Conversion
Symptom: Hydrogen uptake ceases at 60-70% conversion.[1] Root Cause: Catalyst poisoning by impurities in the starting material.[1] Methyl 3-oxoheptanoate is often synthesized via Claisen condensation; residual chloride or acidic impurities deactivate the Ruthenium complex.[1]
Corrective Action:
-
Feedstock Purification: Do not use crude methyl 3-oxoheptanoate. Distill the starting material under high vacuum (
) before hydrogenation. -
Acid Scavenging: Trace acids protonate the Ru-hydride species.[1] Add 0.5 - 1.0 mol% of anhydrous sodium acetate or triethylamine to the reaction mixture.[1] This acts as a buffer/scavenger without racemizing the product.[1]
Issue 2: Low Enantiomeric Excess (ee < 95%)
Symptom: Product is formed, but chiral purity is insufficient for pharma standards. Root Cause:
-
Temperature too high: Higher temperatures increase the rate of the non-selective background reaction or competing pathways.[1]
-
H2 Starvation: At large scales, mass transfer of
into the liquid phase can become rate-limiting.[1] If the metal center is starved of , alternative, less selective catalytic cycles may dominate.
Corrective Action:
-
Lower Temperature: Reduce reaction temperature to
. -
Increase Agitation: In 100L+ reactors, ensure the impeller provides high shear to maximize gas-liquid interfacial area (
). -
Pressure Bump: Increase
pressure to 50 bar to ensure saturation.
Troubleshooting Guide: Downstream Processing (Purification)
Context: The C7 chain renders the molecule less volatile and more lipophilic than the common C4 (PHB) analogs, complicating purification.
Issue 3: Product Degradation During Distillation
Symptom: Appearance of olefinic impurities (Methyl 2-heptenoate) in the distillate.
Root Cause:
Corrective Action:
-
Vacuum Control: The boiling point of Methyl 3-hydroxyheptanoate is estimated at
(atm).[1] You must distill under high vacuum ( ) to keep pot temperature below . -
Wiped Film Evaporation (WFE): For scales
, replace batch distillation with WFE to minimize residence time (thermal history).
Issue 4: Emulsions in Biocatalytic Workup
Symptom: Phase separation takes hours/days after enzymatic reduction. Root Cause: The amphiphilic nature of the hydroxy ester (polar head, lipophilic C7 tail) stabilizes emulsions in the presence of denatured enzyme proteins.
Corrective Action:
-
Filter Aid: Use Celite filtration before attempting phase separation to remove protein aggregates.[1]
-
Salting Out: Add NaCl to saturation in the aqueous phase to drive the organic product into the solvent layer (MTBE or Ethyl Acetate).
Comparative Data Summary
| Feature | Asymmetric Hydrogenation (Ru-BINAP) | Biocatalysis (KRED) |
| Scalability | Excellent (Batch/Continuous) | Good (Batch limits due to emulsion) |
| Enantiomeric Excess | 95-98% (Requires optimization) | >99% (Often intrinsic) |
| Substrate Conc. | High (10-20% w/v) | Low-Medium (2-10% w/v) |
| Catalyst Cost | High (Ruthenium metal) | Medium (Enzyme + Cofactor) |
| Safety Profile | High Risk (High Pressure | Low Risk (Ambient Pressure) |
| Impurity Profile | Ru residues (requires scavenging) | Protein residues / Antifoam |
Process Workflow & Failure Modes
The following diagram illustrates the critical failure points in the chemical synthesis workflow.
Figure 2: Critical process flow indicating where catalyst poisoning and thermal degradation (elimination) typically occur.
References
-
Noyori, R., et al. (1987).[1] "Asymmetric Hydrogenation of
-Keto Carboxylic Esters." Journal of the American Chemical Society.[1] (Seminal work on Ru-BINAP hydrogenation). -
Organic Syntheses. (1993).[1] "Synthesis of Methyl (R)-3-Hydroxybutanoate" (Homolog protocol adaptable for Heptanoate). Org.[1][3][4][5][6] Synth. Coll. Vol. 8, p.441.[1]
-
Hollmann, F., et al. (2011).[1] "Biocatalytic Reduction of
-Keto Esters." Green Chemistry. (Review of KRED applications). -
PubChem. (2025).[1][7][8] "Methyl 3-hydroxyhexanoate (C6 homolog) Physical Properties." National Library of Medicine.[1]
-
Mas-Roselló, J., et al. (2020). "Asymmetric Hydrogenation at Scale." Science. (Discussion on industrial hydrogenation challenges).
Sources
- 1. Methyl 3-hydroxyhexanoate | C7H14O3 | CID 519845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. methyl (S)-3-hydroxybutyrate, 53562-86-0 [thegoodscentscompany.com]
- 4. Methyl (R)-(-)-3-hydroxybutyrate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methyl 3-oxoheptanoate | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 6-methyl-3-oxoheptanoate | C10H18O3 | CID 15734035 - PubChem [pubchem.ncbi.nlm.nih.gov]
"common byproducts in the synthesis of methyl 3-hydroxyalkanoates"
Welcome to the Advanced Troubleshooting and Technical Support Center for the synthesis of methyl 3-hydroxyalkanoates. Whether you are synthesizing these chiral building blocks via the asymmetric hydrogenation of β-keto esters or through the chemical depolymerization (methanolysis) of polyhydroxyalkanoates (PHAs), byproduct formation is a primary obstacle.
This guide provides mechanistic causality for common byproducts—such as alkenoates, alkanediols, and oligomers—alongside self-validating protocols to ensure high-yield, enantiopure synthesis.
Core Reaction Pathways & Byproduct Formation
Reaction pathways and common byproduct formation in methyl 3-hydroxyalkanoate synthesis.
Section 1: Asymmetric Hydrogenation of β-Keto Esters
The enantioface-differentiating hydrogenation of methyl 3-oxoalkanoates is a highly efficient route to optically pure methyl 3-hydroxyalkanoates, typically utilizing tartaric acid–NaBr–modified Raney nickel or Ru-BINAP catalysts[1].
FAQ & Troubleshooting
Q: Why am I seeing 1,3-alkanediols in my product mixture instead of the target methyl 3-hydroxyalkanoate? Causality: This is a classic case of over-reduction. While transition metal catalysts preferentially reduce the C3 ketone, excessive hydrogen pressure (>100 atm) or prolonged reaction times at elevated temperatures will force the reduction of the C1 methyl ester group. This yields the fully reduced 1,3-alkanediol byproduct.
Q: My enantiomeric excess (ee) is degrading significantly. What causes this epimerization? Causality: The β-keto ester substrate exists in a dynamic keto-enol tautomeric equilibrium. If the hydrogenation rate is too slow compared to the rate of enolization, or if the catalyst lacks sufficient enantioface-differentiating ability, dynamic kinetic resolution fails. Furthermore, basic impurities in the solvent can catalyze the racemization of the newly formed chiral center at C3.
Self-Validating Protocol: Enantioselective Hydrogenation
Objective: Synthesize (R)-methyl 3-hydroxyalkanoate while preventing over-reduction.
-
Substrate & Solvent Degassing: Dissolve the methyl 3-oxoalkanoate in anhydrous, degassed methanol.
-
Validation Checkpoint: Measure dissolved oxygen. It must be <1 ppm. Oxygen poisons the modified Raney nickel or Ru-catalyst, necessitating higher temperatures that lead to diol formation.
-
-
Catalyst Loading: Add the (R,R)-tartaric acid–NaBr–modified Raney nickel catalyst ((R,R)-TA–NaBr–MRNi)[2].
-
Pressurization & Reaction: Purge the reactor with
three times. Pressurize to exactly 90 atm and heat to 100°C.-
Causality: 90 atm provides sufficient chemical potential to drive the reduction of the ketone faster than enolization (preserving ee), but is below the threshold required to reduce the ester.
-
-
Monitoring: Sample the reaction at 4 hours.
-
Validation Checkpoint: Run GC-FID. Terminate the reaction immediately when starting material is <1% to prevent the onset of 1,3-alkanediol formation.
-
-
Purification & Optical Validation: Convert the methyl ester to the dicyclohexylammonium salt of the 3-hydroxyalkanoic acid. Recrystallize three times from acetonitrile[3].
-
Validation Checkpoint: Polarimetry should confirm an optical yield of >99% ee.
-
Section 2: PHA Methanolysis & Chemical Recycling
Chemical valorization of polyhydroxybutyrate (PHB) and other PHAs via methanolysis is a sustainable route to generate methyl 3-hydroxybutyrate (MHB)[4]. However, the harsh conditions required to depolymerize the biopolymer often trigger secondary side reactions.
FAQ & Troubleshooting
Q: I am attempting to depolymerize PHB, but my GC-MS shows a massive peak for methyl crotonate (methyl 2-butenoate). What went wrong? Causality: You have triggered a dehydration reaction. The 3-hydroxyl group of MHB is highly susceptible to elimination because the resulting double bond conjugates with the ester carbonyl. Under acidic or basic methanolysis at temperatures >140°C, an E1/E2 or E1cB elimination occurs, expelling water and forming the α,β-unsaturated ester (methyl crotonate)[5].
Q: My reaction is yielding a thick syrup, and analysis shows significant oligomerization (dimers and trimers). How do I force the reaction to the monomer? Causality: Transesterification is a reversible equilibrium process. If the molar ratio of methanol to the PHA monomeric unit is too low, intermolecular transesterification competes with methanolysis. The system lacks the thermodynamic driving force to completely cleave the polymer chains into discrete monomers[6].
Quantitative Byproduct Distribution in PHB Methanolysis
To optimize your reaction, refer to the following causal data table demonstrating how conditions dictate byproduct formation:
| Reaction Condition | Target Yield (MHB) | Methyl Crotonate (Dehydration) | Oligomers (Incomplete Cleavage) |
| 140°C, 5:1 MeOH:PHB, Acid Cat. | >90% | <2% | <5% |
| 170°C, 5:1 MeOH:PHB, Acid Cat. | 65% | 25% | <5% |
| 140°C, 2:1 MeOH:PHB, Acid Cat. | 45% | <2% | 40% |
| Base Catalysis (NaOMe), 140°C | 70% | 20% | 5% |
Self-Validating Protocol: Catalytic Methanolysis of PHB to MHB
Objective: Achieve >90% yield of MHB while suppressing E1cB dehydration to methyl crotonate.
-
Biomass Preparation: Suspend purified PHB (or lyophilized bacterial cells) in anhydrous methanol at a strict 5:1 molar ratio (MeOH to PHB monomer equivalents).
-
Causality: The vast excess of methanol shifts the equilibrium entirely toward the monomer, eliminating dimer/oligomer byproducts[6].
-
-
Catalyst Addition: Add 3 mol% of an acidic catalyst (e.g.,
or an acidic functionalized ionic liquid like [Hmim]HSO4).-
Causality: Acidic catalysis at moderate temperatures is less prone to triggering E1cB elimination compared to strong alkoxides (NaOMe).
-
-
Autogenous Heating: Seal the reactor and heat to exactly 140°C under magnetic stirring for 7 hours[4].
-
Validation Checkpoint: Monitor internal pressure. The autogenous pressure of methanol at 140°C ensures the solvent remains in a subcritical liquid state, maximizing penetration into the solid PHB matrix. Do not exceed 140°C, as thermal degradation to crotonic acid derivatives accelerates exponentially above this threshold[5].
-
-
Quenching & Distillation: Cool to room temperature and neutralize the acid catalyst with an equimolar amount of NaOH.
-
Fractional Recovery: Distill the mixture under reduced pressure.
-
Validation Checkpoint: Collect the fraction boiling at 75–80 °C at 10 mbar. This specific fraction guarantees the isolation of pure MHB, leaving any trace oligomers in the distillation bottoms[4].
-
References
- Efficient asymmetric synthesis of (R)-3-hydroxy- and ... semanticscholar.org
- Studies towards lipid A: a synthetic strategy for the enantioselective preparation of 3-hydroxy fatty acids researchg
- Chemical Recycling of Polyhydroxybutyrate (PHB) into Bio-Based Solvents and Their Use in a Circular PHB Extraction | ACS Sustainable Chemistry & Engineering acs.org
- Kinetics and mechanism of monomeric product from methanolysis of poly (3-hydroxybutyrate)
- Conversion of PHB in cells into methyl crotonate as first step to obtain biobased acryl
Sources
"troubleshooting guide for the Reformatsky reaction for β-hydroxy esters"
Welcome to the Reformatsky Reaction Technical Support Center . This guide is engineered for researchers, process chemists, and drug development professionals who require robust, reproducible methodologies for synthesizing β-hydroxy esters.
Unlike Grignard reagents, the Reformatsky zinc enolate is uniquely chemoselective—it is nucleophilic enough to attack aldehydes and ketones, but stable enough to tolerate ester functionalities without over-addition. However, the heterogeneous nature of zinc metal introduces critical points of failure, primarily surrounding metal activation, thermal runaway, and side reactions.
Below, you will find a mechanistic workflow, a self-validating experimental protocol, and a diagnostic FAQ to troubleshoot your synthesis.
Visual Workflow: The Reformatsky Reaction
Mechanistic workflow of the Reformatsky reaction from zinc activation to product isolation.
Core Protocol: Self-Validating Synthesis of β-Hydroxy Esters
This protocol utilizes a two-stage addition method to minimize exotherm risks and prevent homocoupling[1][2].
Phase 1: Zinc Activation
-
To a flame-dried, argon-purged 3-neck round-bottom flask equipped with a reflux condenser and an internal thermometer, add zinc dust (1.5 equiv) and anhydrous THF (to achieve a 0.5 M concentration).
-
Validation Checkpoint: Ensure the system is strictly moisture-free. Trace water will rapidly protonate the intermediate zinc enolate, killing the reaction.
-
Add a chemical activator (e.g., 5 mol% 1,2-dibromoethane or TMSCl). Heat the suspension to a gentle reflux for 15 minutes, then cool to 30 °C.
-
Causality: Commercial zinc is coated in an unreactive zinc oxide (ZnO) passivation layer. The activator etches this layer, exposing the highly reactive zero-valent zinc lattice[3].
-
Phase 2: Oxidative Addition (Enolate Formation) 4. Add exactly 5% of the total α-halo ester (e.g., ethyl bromoacetate, 1.0 equiv total) to the activated zinc slurry. 5. Validation Checkpoint: Halt addition and monitor the internal temperature. Do not proceed until a distinct exotherm is observed (a rise of 2–5 °C). This confirms the induction period has ended and oxidative addition has initiated[1]. 6. Once initiated, add the remaining α-halo ester dropwise over 1 hour via a syringe pump, maintaining the internal temperature between 35–40 °C using a cooling bath if necessary.
Phase 3: Electrophilic Addition & Workup
7. Cool the dark reaction mixture to 0 °C. Add the target aldehyde or ketone (0.9 equiv) dropwise.
8. Stir for 2 hours, allowing the solution to slowly warm to room temperature.
9. Quench the reaction by pouring it into an ice-cold saturated aqueous ammonium chloride (
-
Causality: The zinc alkoxide intermediate must be protonated to release the product. Using a mild acid like
prevents the acid-catalyzed dehydration of the newly formed β-hydroxy ester into an α,β-unsaturated ester[4].
-
Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Troubleshooting & Diagnostics (FAQ)
Q1: My reaction fails to initiate, and the starting materials remain completely unreacted. What is wrong? A1: Your zinc surface is passivated. Oxidative addition cannot occur if the zinc surface is blocked by ZnO[3].
-
Solution for Lab Scale: Utilize 1,2-dibromoethane or a crystal of iodine (
) and gently heat the flask until the iodine color dissipates[4].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solution for Process Scale: Unpredictable induction times are dangerous on a large scale. Use the DIBAL-H activation protocol . Adding a catalytic amount of DIBAL-H (e.g., 20 wt% in toluene) to the zinc slurry at 30 °C chemically reduces the ZnO layer, ensuring an immediate, addition-controlled reaction start[1].
-
Alternative: Consider mechanochemistry. Ball-milling the reagents with granular zinc entirely bypasses the need for pre-activation by continuously shearing the metal to expose fresh, unoxidized surfaces[5].
Q2: I am observing significant homocoupling of the α-halo ester (forming succinate derivatives). How do I prevent this? A2: Homocoupling occurs when the generated zinc enolate acts as a nucleophile against unreacted α-halo ester rather than the target carbonyl.
-
Causality: This is triggered by localized high concentrations of the α-halo ester and elevated temperatures.
-
Solution: Strictly control the addition rate of the α-halo ester (use a syringe pump) and ensure vigorous stirring. Keep the internal temperature below 40 °C during enolate formation[1]. Alternatively, use a "Barbier-type" one-pot setup where the carbonyl and α-halo ester are co-added to the activated zinc, ensuring the enolate is trapped by the carbonyl immediately upon formation.
Q3: My isolated product is an α,β-unsaturated ester instead of the desired β-hydroxy ester. Why did it dehydrate? A3: The β-hydroxy ester underwent an elimination reaction during your workup or distillation[4].
-
Causality: The proton alpha to the ester carbonyl is relatively acidic. Under strongly acidic workup conditions (e.g., quenching with 1M HCl) or prolonged exposure to heat, the adjacent hydroxyl group leaves as water, driving the formation of a conjugated pi system[4].
-
Solution: Always quench with a mild, buffered acid (saturated aqueous
) and keep the quench temperature below 10 °C. If purifying by distillation, use high vacuum to lower the boiling point and minimize thermal stress.
Q4: The reaction exotherms violently after a long induction period. How can I control this? A4: This is a classic thermal runaway caused by "reagent pooling." If the zinc is not properly activated, the α-halo ester accumulates in the flask. When the passivation layer finally breaches, the entire pool of reagent undergoes oxidative addition simultaneously[1].
-
Solution: Implement the Validation Checkpoint from the core protocol. Never add the bulk of your α-halo ester until the initial 5% charge has produced a confirmed exotherm[1].
Quantitative Data: Comparison of Zinc Activation Methods
Selecting the correct activation method dictates both the safety and the yield of your reaction.
| Activation Strategy | Reagent(s) | Exotherm Control (Scale-up) | Induction Time | Yield Impact |
| Halogen Etching | Poor (High risk of reagent pooling) | Unpredictable (Minutes to hours) | Moderate to High | |
| Hydride Reduction | DIBAL-H (20 wt% in toluene) | Excellent (Strictly addition-controlled) | Immediate (< 1 minute) | High (>85%) |
| Mechanochemical | Ball-milling (Solvent-free) | N/A (Continuous mechanical abrasion) | None | Moderate to High (39–82%) |
| Rieke Zinc | Poor (Highly reactive, pyrophoric risk) | None | Very High (for inert substrates) |
Data synthesized from calorimetric scale-up studies[1] and mechanochemical evaluations[5].
References
Sources
"side reactions in the reduction of beta-keto esters"
Introduction: The Criticality of the -Hydroxy Motif
Welcome to the technical support hub. You are likely here because the reduction of your
While theoretically simple, this reaction is a minefield of competing pathways. The proximity of the ester functionality to the ketone activates the
This guide moves beyond standard protocols to address the why and how of failure, providing you with the forensic tools to correct your course.
Part 1: The Troubleshooting Dashboard
Use this matrix to identify your issue based on the symptoms observed in your crude NMR or LC-MS data.
| Symptom | Probable Root Cause | Diagnostic Signal |
| Loss of Carbon Skeleton | Retro-Claisen Condensation | Appearance of two smaller ester/acid fragments; loss of starting material mass. |
| Racemic Product (0% ee) | Fast Enolization / No Chiral Induction | Product is 1:1 mixture of enantiomers despite using chiral catalyst. |
| Low Diastereoselectivity | Poor Felkin-Anh Control | Syn/Anti ratio is near 1:1 in non-catalytic reductions. |
| Formation of Enone | Olefinic protons in NMR; UV active spot with lower polarity than alcohol. | |
| Transesterification | Solvent Interaction | Ethyl ester becomes Methyl ester (if MeOH used). |
| 1,3-Diol Formation | Over-reduction | Presence of two hydroxyl groups; disappearance of ester carbonyl signal. |
Part 2: Deep Dive Q&A & Mechanisms
Ticket #1: "My product mass is roughly half of what it should be."
Diagnosis: You are a victim of the Retro-Claisen Condensation .
Mechanism: The
The Fix:
-
Avoid Strong Bases: If using
, do not use basic methanol. Buffer the reaction with (Luche conditions) or acetic acid to keep the pH neutral/slightly acidic. -
Temperature Control: Retro-Claisen is entropically favored. Lower your reaction temperature to
or .
Visualization: The Retro-Claisen Trap
Caption: Figure 1. The bifurcation point between desired reduction and destructive Retro-Claisen cleavage.
Ticket #2: "I used a chiral catalyst, but my ee is eroding over time."
Diagnosis: Dynamic Kinetic Resolution (DKR) Failure or Post-Reaction Racemization .
Context: In asymmetric hydrogenation (e.g., Noyori Ru-BINAP), the reaction relies on the rapid equilibration between enantiomers of the starting
The Fix:
-
Check the Workup:
-hydroxy esters are prone to elimination-addition (E1cB) pathways under basic conditions, which scrambles the stereocenter. Never wash with strong base (e.g., 1M NaOH). Use saturated or dilute tartaric acid. -
Solvent Choice: Avoid protic solvents that facilitate proton exchange at the
-position if the reaction is prolonged.
Ticket #3: "I see an olefin (double bond) in my NMR."
Diagnosis:
The Fix:
-
Acid Sensitivity: If you acidified the reaction to quench borohydride, you might have catalyzed the elimination. Use a milder quench (phosphate buffer pH 7).
-
Thermal Stress: Do not distill the product at high temperatures.
-hydroxy esters are thermally unstable. Use column chromatography or vacuum distillation at .
Part 3: Validated Protocols
Protocol A: Chemoselective Reduction with (Luche Conditions)
Best for: Preventing Retro-Claisen and 1,2-reduction of conjugated systems.
-
Preparation: Dissolve
-keto ester (1.0 equiv) and (1.0 equiv) in MeOH ( ). -
Cooling: Cool solution to
. Causality: Low temp suppresses side reactions. -
Addition: Add
(1.0 equiv) portion-wise over 10 minutes.-
Note: Gas evolution (
) will occur. Ensure venting.
-
-
Monitoring: Stir for 30 min. Check TLC.
-
Quench: Add saturated aqueous
at . Allow to warm to RT. -
Extraction: Extract with EtOAc, wash with brine, dry over
.
Protocol B: Noyori Asymmetric Hydrogenation (Ru-BINAP)
Best for: High enantioselectivity (>95% ee).
-
Catalyst: Use
. S/C ratio 1000:1. -
Solvent: Degassed MeOH. Oxygen poisons the catalyst.
-
Conditions: Hydrogenation autoclave. 50-100 atm
, , 24h. -
Critical Check: If conversion is low, check for halide impurities in the starting material; these deactivate Ru catalysts [4].
Part 4: Troubleshooting Logic Tree
Use this flow to make real-time decisions during your experiment.
Caption: Figure 2. Decision matrix for optimizing
References
-
Mechanistic Insight into Retro-Claisen
- Title: Reverse Claisen Condens
- Source: AK Lectures
-
URL:[Link]
-
Noyori Hydrogenation & Stereochemistry
-
Dehydration Side Reactions
- Title: Dehydration of Aldol Products - Synthesis of Enones
- Source: Chemistry LibreTexts
-
URL:[Link]
-
General Reduction Protocols & NaBH4 Reactivity
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. scielo.br [scielo.br]
Navigating the Nuances of Methyl (3R)-3-hydroxyheptanoate Stability: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl (3R)-3-hydroxyheptanoate and facing stability challenges during experimental workup. As a chiral β-hydroxy ester, this molecule presents unique handling requirements to prevent degradation and maintain stereochemical integrity. This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant loss of my product, this compound, during the aqueous workup. What are the likely causes?
A1: Significant product loss during aqueous workup of a β-hydroxy ester like this compound typically points to two primary degradation pathways: hydrolysis of the methyl ester and dehydration of the β-hydroxy group.
-
Ester Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, a reaction that is often accelerated by heat.[1][2] Basic hydrolysis, also known as saponification, is an irreversible reaction that converts the ester to a carboxylate salt and methanol.[1] Acid-catalyzed hydrolysis is a reversible process, but the use of excess water during workup can drive the equilibrium towards the formation of the carboxylic acid and methanol.[3][4]
-
Dehydration: The β-hydroxy group can undergo elimination (dehydration) to form an α,β-unsaturated ester, particularly under harsh acidic or basic conditions, or at elevated temperatures. This is a common decomposition pathway for β-hydroxy esters.[5]
Troubleshooting Steps:
-
Maintain a Neutral pH: Whenever possible, conduct your aqueous washes with neutral solutions like brine (saturated NaCl solution).
-
Use Weakly Basic/Acidic Washes Sparingly: If an acid or base wash is necessary to remove impurities, use dilute solutions (e.g., 5% NaHCO₃, 1 M KHSO₄) and perform the wash quickly at low temperatures (0-5 °C).
-
Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions efficiently and move to the drying and solvent removal steps promptly.
-
Avoid High Temperatures: All workup steps should be performed at or below room temperature. If any concentration steps are necessary, use a rotary evaporator at a low bath temperature (<30°C).
Q2: My final product shows a mixture of stereoisomers. How can I prevent epimerization at the C3 chiral center?
A2: The stereochemical integrity of the hydroxyl group at the C3 position is critical. Epimerization, the change in configuration at a single stereocenter, can occur under certain conditions, leading to a mixture of diastereomers if other stereocenters are present, or racemization of the (R)-enantiomer to a mixture of (R) and (S).
The primary cause of epimerization for a secondary alcohol like the one in this compound is often exposure to conditions that facilitate a reversible oxidation-reduction process or an SN1-type reaction at the chiral center.[6][7] While less common during a standard workup compared to synthesis, residual catalysts or harsh pH conditions can promote this.
Preventative Measures:
-
Quench Thoroughly: Ensure that any reagents from the preceding reaction, especially those that can act as oxidation or reduction catalysts (like some metal-based reagents), are fully quenched before workup begins.[7]
-
Strict pH Control: Avoid strongly acidic or basic conditions, which can sometimes facilitate epimerization.[8] A buffered aqueous system can be beneficial if pH control is critical.
-
Low Temperature Processing: As with preventing chemical degradation, maintaining low temperatures throughout the workup will minimize the rate of any potential epimerization reactions.
Q3: I suspect my product is degrading during solvent removal on the rotary evaporator. What are the best practices for this step?
A3: Thermal decomposition is a significant concern for β-hydroxy esters.[5] High temperatures during solvent evaporation can lead to both dehydration and intermolecular transesterification, resulting in product loss and the formation of impurities.
Best Practices for Solvent Removal:
-
Low Bath Temperature: The water bath temperature on the rotary evaporator should not exceed 30°C. For very sensitive compounds, a room temperature bath may be sufficient.
-
Efficient Vacuum: Utilize a vacuum pump that can achieve a low enough pressure to evaporate the solvent efficiently at a low temperature.
-
Monitor the Evaporation: Do not leave the rotary evaporator unattended for long periods. Once the bulk of the solvent is removed, take the flask off to avoid prolonged heating of the concentrated product.
-
Consider a High-Vacuum Line: For complete removal of trace solvents without heat, a high-vacuum line (Schlenk line) at room temperature is an excellent alternative to a rotary evaporator.
| Parameter | Standard Procedure | Recommended for β-Hydroxy Esters |
| Water Bath Temperature | 40-50°C | ≤ 30°C |
| Vacuum Pressure | 50-100 mbar | < 50 mbar (solvent dependent) |
| Final Drying | High heat on evaporator | High vacuum at room temperature |
In-Depth Protocols
Protocol 1: Modified Mild Aqueous Workup for this compound
This protocol is designed to minimize both hydrolysis and dehydration by maintaining near-neutral pH and low temperatures.
Caption: Workflow for a mild aqueous workup.
Step-by-Step Methodology:
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with two portions of cold ethyl acetate (EtOAc). Combine the organic layers.
-
Washing (Optional, if acidic impurities are present): Quickly wash the combined organic layers with one portion of cold, 5% aqueous sodium bicarbonate (NaHCO₃) solution.[9] Immediately proceed to the next step.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous sodium chloride (brine) to remove the majority of dissolved water and residual aqueous base/acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Allow the mixture to stand for 15-20 minutes at 0-5°C with occasional swirling.
-
Filtration and Concentration: Filter the drying agent and wash it with a small amount of cold EtOAc. Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained at or below 30°C.
Protocol 2: Non-Aqueous Workup using Solid-Phase Extraction (SPE)
For extremely sensitive compounds, avoiding an aqueous workup altogether can be beneficial. This protocol uses a plug of silica gel to remove polar impurities.
Caption: Workflow for a non-aqueous SPE workup.
Step-by-Step Methodology:
-
Quenching: If applicable, quench the reaction using an anhydrous method. This will depend on the specific reaction chemistry.
-
Initial Concentration: Remove the reaction solvent under reduced pressure (rotary evaporator, bath <30°C).
-
Redissolution: Dissolve the crude residue in a minimal amount of a relatively non-polar solvent, such as 10% ethyl acetate in hexanes.
-
Silica Plug Filtration: Prepare a short column (a "plug") of silica gel in a fritted funnel or a disposable syringe with a frit. Pass the dissolved crude product through the silica plug.
-
Elution: Elute the column with a suitable solvent system (determined by TLC analysis) to wash your desired product through while retaining highly polar impurities on the silica.
-
Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure as previously described.
References
- Selective ruthenium-catalyzed epimerization of chiral sec-alcohols - Åbo Akademi University.
- Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate.
- Ester to Acid - Common Conditions.
- Ester Hydrolysis - A Level Chemistry Revision Notes. (2026, February 24).
- hydrolysis of esters - Chemguide.
- Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation - PMC. (2017, August 14).
- Chiral resolution - Wikipedia.
- 6.3 Methyl Esters and Derivatives.
- 15.8: Hydrolysis of Esters - Chemistry LibreTexts. (2022, September 15).
- Work up of ester? - ResearchGate. (2021, January 19).
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.abo.fi [research.abo.fi]
- 7. Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
"analytical challenges in quantifying Methyl (3r)-3-hydroxyheptanoate"
Answering the analytical challenges in quantifying a specific chiral molecule like Methyl (3R)-3-hydroxyheptanoate requires a blend of chromatographic theory, hands-on experience, and a systematic approach to troubleshooting. This technical support center is designed to be your virtual Senior Application Scientist, guiding you through the intricacies of method development and problem-solving for this unique analyte.
Introduction: The Challenge of this compound
This compound is a chiral hydroxy fatty acid methyl ester. Its accurate quantification is critical in various research contexts, from metabolic studies to the development of chiral pharmaceuticals. The analytical complexity arises from three core properties:
-
Chirality: The presence of a stereocenter at the C3 position necessitates enantioselective analytical methods to differentiate between the (R) and (S) enantiomers, which may have distinct biological activities.[1][2]
-
Polarity: The hydroxyl group increases the molecule's polarity, reducing its volatility and making it prone to interactions with active sites in a chromatographic system.[3]
-
Matrix Complexity: When measured in biological samples (e.g., plasma, cell culture), the analyte is a minor component in a sea of potentially interfering substances like proteins, lipids, and salts.[4]
This guide provides detailed protocols and troubleshooting FAQs for the two most powerful techniques for this analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a gold-standard technique for volatile and semi-volatile compounds. However, the hydroxyl group in this compound necessitates a derivatization step to increase its volatility and thermal stability, ensuring good chromatographic performance.[5][6]
Detailed Experimental Protocol: GC-MS
This protocol outlines a complete workflow from sample preparation to data analysis.
1. Sample Preparation (from a Biological Matrix, e.g., Plasma)
-
Objective: To extract lipids, including the target analyte, from the complex biological matrix.
-
Methodology: A liquid-liquid extraction (LLE) is employed to partition the analyte into an organic solvent.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a similar odd-chain hydroxy fatty acid ester).
-
Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.[7]
-
Add 200 µL of chloroform, vortex for 2 minutes, then add 50 µL of Milli-Q water and vortex for another 30 seconds.[7]
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.
-
Carefully collect the lower organic layer (chloroform) and transfer it to a clean vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C.[8]
-
2. Derivatization (Silylation)
-
Objective: To replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and preventing peak tailing.[9]
-
Methodology:
-
To the dried extract, add 50 µL of pyridine to ensure the sample is dissolved and the environment is basic.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.[8]
-
Cap the vial tightly and heat at 80°C for 60 minutes to ensure the reaction goes to completion.[8]
-
Cool the vial to room temperature. The sample is now ready for injection.
-
3. GC-MS Instrumental Conditions
-
Rationale: A chiral stationary phase is mandatory for separating the (R) and (S) enantiomers. The temperature program is optimized to balance resolution and run time. Lower initial temperatures often improve chiral separation.[10]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity for trace-level quantification. |
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm) | Specifically designed for the enantioseparation of chiral compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for best sensitivity.[11] |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column or inlet.[12] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can provide faster analysis and better efficiency. |
| Oven Program | Initial: 80°C, hold 2 min; Ramp 1: 5°C/min to 180°C; Ramp 2: 20°C/min to 250°C, hold 5 min. | A slow initial ramp is crucial for resolving the enantiomers. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Acquisition Mode | Scan: for initial identification (m/z 50-400). SIM: for quantification. | Selected Ion Monitoring (SIM) dramatically increases sensitivity by monitoring only specific ions of interest.[5] |
| SIM Ions | Determine from a standard. Expect characteristic fragments from the TMS derivative. | Target the most abundant and specific fragment ions for quantification and qualification. |
GC-MS Troubleshooting and FAQs
Q1: Why are my peaks tailing severely?
Answer: Peak tailing is typically caused by unwanted interactions between your analyte and active sites in the system.[13] Here’s how to troubleshoot it:
-
Cause 1: Inactive Inlet Liner: The glass inlet liner can have active silanol groups that interact with any underivatized analyte.
-
Cause 2: Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Cause 3: Improper Column Installation: A poor cut on the column end can cause turbulence and peak distortion.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle using a ceramic scoring wafer. Reinstall it at the correct depth in the injector.[10]
-
-
Cause 4: Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free hydroxyl groups will cause significant tailing.
-
Solution: Re-optimize the derivatization. Ensure your reagents (BSTFA, pyridine) are fresh and anhydrous. Check reaction time and temperature.
-
Q2: I'm not getting any separation between the (R) and (S) enantiomers. What's wrong?
Answer: Enantiomeric resolution is the primary challenge. A lack of separation points to issues with the column or the method conditions.
-
Cause 1: Incorrect Column: You must use a chiral stationary phase (CSP). A standard non-polar (DB-5) or polar (WAX) column will not separate enantiomers.
-
Solution: Confirm you have a suitable chiral column installed, such as one based on cyclodextrin derivatives.
-
-
Cause 2: Oven Temperature is Too High: Chiral separations are often highly temperature-dependent. Higher temperatures decrease interaction time with the stationary phase, reducing separation.
-
Solution: Lower the initial oven temperature and/or reduce the ramp rate. Try starting at 60-80°C with a slow ramp of 2-5°C/min to see if resolution improves.[10]
-
-
Cause 3: Column Degradation: Chiral columns can lose their selective properties over time, especially if exposed to aggressive samples or high temperatures.
-
Solution: Test the column with a chiral standard mix recommended by the manufacturer. If it fails to perform, the column may need to be replaced. Column history can significantly impact performance.[14]
-
Q3: My peaks are fronting. What does that mean?
Answer: Peak fronting is less common than tailing and usually indicates column overload or an incompatibility issue.[12]
-
Cause 1: Column Overload: Injecting too much analyte can saturate the stationary phase at the head of the column.
-
Solution: Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column. You can also increase the split ratio if you are using split injection.[12]
-
-
Cause 2: Incompatible Solvent: While less common in GC, injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion.
-
Solution: Ensure your derivatized sample is in a suitable volatile solvent (e.g., hexane, dichloromethane) if dilution is performed post-derivatization.
-
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and may not require derivatization, analyzing the analyte in its native form. However, it is highly susceptible to matrix effects, which can compromise quantitative accuracy.[4][15]
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation
-
Objective: To remove proteins and phospholipids that are major sources of matrix effects in ESI-MS.[16]
-
Methodology (Protein Precipitation):
-
To 50 µL of plasma, add a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3. A SIL-IS is the best choice as it co-elutes and experiences the same matrix effects as the analyte.[15][16]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Instrumental Conditions
-
Rationale: A reversed-phase C18 column provides good retention for this moderately polar molecule. A gradient elution is used to effectively elute the analyte while separating it from matrix components. For enantiomeric separation, a chiral LC column would be required, significantly altering the mobile phase conditions (often to normal phase or polar organic mode).[1][17]
| Parameter | Recommended Setting (for achiral analysis) | Rationale |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent | UHPLC provides high resolution and fast analysis times. |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | Required for the selectivity and sensitivity of MRM experiments. |
| Column | Reversed-Phase C18 Column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) | Provides robust retention and peak shape for small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min. | A standard gradient to resolve the analyte from early and late eluting interferences. |
| Column Temp | 40 °C | Reduces viscosity and can improve peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The ester and hydroxyl groups can be protonated to form [M+H]+. |
| MRM Transitions | Determine by infusing a standard. e.g., Precursor: 161.1 ([M+H]+), Product: (To be determined) | Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity. |
LC-MS/MS Troubleshooting and FAQs
Q1: My results are highly variable between samples. How do I know if I have a matrix effect?
Answer: High variability is a classic sign of matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of your analyte.[18][19]
-
How to Diagnose: Perform a quantitative matrix effect test.
-
Analyze a pure standard of your analyte in a clean solvent (Set A).
-
Prepare a blank matrix sample (e.g., plasma from a control source) using your extraction method.
-
Spike the extracted blank matrix with the same concentration of analyte as in Set A (Set B).
-
Compare the peak area of the analyte in Set B to Set A.
-
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85-115% are often considered acceptable.
-
-
-
How to Mitigate:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. The SIL-IS co-elutes with the analyte and is affected by ion suppression/enhancement in the same way, providing reliable correction.[15]
-
Improve Sample Cleanup: Simple protein precipitation may not be enough. Consider using Solid-Phase Extraction (SPE) to get a cleaner extract.[16]
-
Optimize Chromatography: Adjust your LC gradient to better separate your analyte from the region where most matrix components elute (often very early or very late in the run).
-
Q2: I'm not seeing a strong signal for my analyte. How can I improve sensitivity?
Answer: Low sensitivity in LC-MS/MS can stem from several factors, from sample prep to MS settings.
-
Cause 1: Poor Ionization: Your analyte may not be ionizing efficiently in the chosen mode or mobile phase.
-
Solution: Try switching to negative ion mode (ESI-) to see if deprotonation [M-H]- is more favorable. Also, try a different mobile phase additive, like ammonium formate, which can sometimes form adducts ([M+NH4]+) that are more stable and abundant.
-
-
Cause 2: Suboptimal MRM Transitions: The chosen precursor-to-product ion transition may not be the most intense.
-
Solution: Infuse a pure standard of the analyte directly into the mass spectrometer. First, perform a full scan to confirm the mass of the most abundant precursor ion (e.g., [M+H]+). Then, perform a product ion scan on that precursor to identify the most intense, stable fragment ions to use as your quantifier and qualifier transitions.
-
-
Cause 3: Analyte Loss During Sample Prep: The analyte might be adsorbing to plasticware or being lost during solvent evaporation.
-
Solution: Use low-adsorption microcentrifuge tubes. When evaporating, be careful not to evaporate to the point of "baking" the sample, which can make reconstitution difficult. Ensure your reconstitution solvent is strong enough to redissolve the analyte completely.
-
Q3: My retention time is shifting from one injection to the next. What's the cause?
Answer: Retention time instability points to problems with the LC system or column equilibration.
-
Cause 1: Inadequate Column Equilibration: If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift.
-
Solution: Lengthen the re-equilibration time at the end of your gradient. A good rule of thumb is to allow at least 5-10 column volumes to pass through.
-
-
Cause 2: Leaks in the LC System: A small leak anywhere from the pump to the injector can cause pressure fluctuations and lead to shifting retention times.
-
Solution: Perform a system pressure test. Check all fittings for any signs of salt buildup or moisture.
-
-
Cause 3: Mobile Phase Issues: If the mobile phases are not mixed correctly or if one of the solvents begins to run out, the gradient composition will be incorrect, causing drift.
-
Solution: Ensure your mobile phase bottles are sufficiently full and that the solvent lines are properly primed. If preparing buffers manually, ensure they are made consistently each time.
-
References
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- van der-Heide, S., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry.
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Garlapati, D. et al. (2020). Identification of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model by nontargeted analysis using UHPLC-LTQ Orbitrap MS. SciSpace.
- Lende, A. B. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
- Zhang, K., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
- Taylor, T. (2018). Troubleshooting GC peak shapes. Element Lab Solutions.
- Christie, W. W. (2019).
- Schmedes, A. et al. (2011).
- Shimadzu UK. (2021). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Shimadzu.
- Acevedo, N. C., & Peyronel, F. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology.
- Restek Corporation. (2026). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques.
- MilliporeSigma. (n.d.).
- Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
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- Chromatography Online. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Restek Corporation. (n.d.).
- Benchchem. (2025).
- Wang, Y., et al. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry.
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Validation & Comparative
Spectroscopic Differentiation of (3R)- and (3S)-3-Hydroxyheptanoate Enantiomers: A Comparative Guide
In the landscape of pharmaceutical development and stereoselective synthesis, the ability to distinguish between enantiomers is not merely an analytical exercise but a cornerstone of ensuring safety, efficacy, and quality. The subtle, yet profound, differences in the three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of modern spectroscopic techniques for the differentiation of the (3R)- and (3S)-enantiomers of 3-hydroxyheptanoate, a chiral building block of interest in various synthetic pathways.
This document moves beyond a simple listing of methods, offering an in-depth analysis of the causality behind experimental choices and the self-validating nature of each protocol. We will explore Nuclear Magnetic Resonance (NMR) based methods, including the use of chiral derivatizing and solvating agents, and the powerful chiroptical techniques of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
The Imperative of Enantiomeric Discrimination
Chirality plays a pivotal role in the biological activity of many molecules. For a compound like 3-hydroxyheptanoate, which may serve as a precursor to more complex active pharmaceutical ingredients (APIs), the stereochemistry at the C3 position is critical. Regulatory bodies worldwide now mandate the characterization of individual enantiomers in chiral drug products, making robust analytical methods for their differentiation indispensable.
A Comparative Overview of Spectroscopic Techniques
The choice of an analytical technique for enantiomeric differentiation is often dictated by factors such as the nature of the sample, the required level of accuracy, the need for absolute configuration determination, and available instrumentation. Here, we compare the leading spectroscopic methods for the analysis of (3R)- and (3S)-3-hydroxyheptanoate.
| Feature | NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | NMR with Chiral Solvating Agents | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[1][2] | Formation of transient diastereomeric complexes with distinct NMR signals.[3][4] | Differential absorption of left and right circularly polarized infrared light by chiral molecules.[5] | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules.[6] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1] | ¹H or ¹³C NMR spectrum showing separate signals for each enantiomer. | VCD spectrum with positive and negative bands characteristic of the absolute configuration. | ECD spectrum with positive and negative Cotton effects.[6] |
| Quantitative Data | Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.[1] | Enantiomeric excess (ee) calculated from the integration of enantiomeric signals. | Can be used for ee determination, but primarily for absolute configuration. | Enantiomeric excess (ee) can be determined from the amplitude of the Cotton effect.[6] |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives (Advanced Mosher's method).[7][8][9] | Generally no, requires a standard of known absolute configuration. | Yes, by comparing the experimental spectrum with a DFT-calculated spectrum of a known enantiomer.[5][10] | Yes, by comparing the experimental spectrum with a DFT-calculated spectrum or by applying empirical rules (e.g., exciton chirality).[11][12] |
| Sample Requirement | Typically milligrams of sample, requires chemical reaction. | Milligrams of sample, non-destructive. | Typically 5-15 mg, non-destructive and recoverable.[5] | Microgram to milligram quantities, non-destructive. |
| Development Time | Method is generally applicable with some optimization of reaction conditions. | Requires screening of suitable solvating agents and optimization of conditions (concentration, temperature). | Requires DFT calculations which can be time-consuming, but the experimental part is relatively fast. | Requires DFT calculations and may need chromophore derivatization if the molecule lacks a suitable one.[12] |
| Instrumentation | NMR spectrometer. | NMR spectrometer. | VCD spectrometer. | CD spectrometer. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiating Through Diastereomeric Interactions
In an achiral environment, enantiomers are isochronous and thus indistinguishable by NMR spectroscopy.[8] To overcome this, we introduce a chiral auxiliary to create a diastereomeric relationship, which breaks the magnetic equivalence of the enantiomers.
A. Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method
The use of chiral derivatizing agents is a robust and widely adopted strategy.[1] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example, reacting with the hydroxyl group of 3-hydroxyheptanoate to form diastereomeric esters.[2]
The formation of a covalent bond between the chiral analyte and the enantiomerically pure CDA creates two distinct molecular entities (diastereomers) with different physical properties, including their NMR spectra.[7][8] The rigid conformation of the resulting Mosher's esters, influenced by steric and electronic interactions, leads to predictable anisotropic shielding effects from the phenyl ring of the MTPA moiety. This shielding causes measurable differences in the chemical shifts (Δδ) of the protons (or other nuclei like ¹⁹F) in the two diastereomers.[7]
-
Sample Preparation : In two separate, dry NMR tubes, dissolve approximately 5 mg of the 3-hydroxyheptanoate sample in 0.5 mL of a dry deuterated solvent (e.g., CDCl₃).
-
Derivatization :
-
To one tube, add a slight molar excess (1.1-1.2 equivalents) of (R)-(-)-MTPA chloride.
-
To the second tube, add the same molar excess of (S)-(+)-MTPA chloride.
-
Add a small amount of a non-nucleophilic base, such as pyridine or DMAP, to each tube to scavenge the HCl produced during the reaction.
-
-
Reaction : Gently agitate the tubes and allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by TLC or NMR.
-
NMR Analysis :
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess (ee) determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination (the advanced Mosher's method), carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter. A consistent sign of Δδ for protons on one side of the stereocenter relative to the other reveals the absolute configuration.[7][8]
-
Caption: Workflow for ee and absolute configuration determination using Mosher's acid.
B. Chiral Solvating Agents (CSAs)
An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[3][4]
The formation of these diastereomeric solvates is driven by weak intermolecular interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[4] Although the complexes are in rapid equilibrium with the free species, the time-averaged chemical shifts of the analyte's protons will be different for the two enantiomers, leading to signal splitting in the NMR spectrum. This method is non-destructive, as the analyte can be recovered by simple removal of the solvent and CSA.
-
CSA Selection : Choose a suitable CSA. For hydroxy acids, cyclodextrins or macrocyclic compounds can be effective.[13][14]
-
Sample Preparation : Dissolve a known amount of the 3-hydroxyheptanoate sample in a suitable deuterated solvent in an NMR tube.
-
CSA Addition : Add the CSA to the NMR tube. The molar ratio of CSA to analyte often needs to be optimized, but a 1:1 ratio is a good starting point.
-
NMR Analysis :
-
Acquire a ¹H NMR spectrum.
-
Observe the splitting of signals corresponding to the enantiomers. The magnitude of the chemical shift difference (ΔΔδ) will depend on the strength of the interaction between the CSA and the analyte.
-
Calculate the enantiomeric excess by integrating the separated signals.
-
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
B. Electronic Circular Dichroism (ECD)
ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-Visible region of the electromagnetic spectrum. [6]ECD is particularly sensitive to the spatial arrangement of chromophores within a molecule.
The utility of ECD for 3-hydroxyheptanoate depends on the presence of a suitable chromophore. The carboxyl group has a weak n→π* transition in the UV region, which may be sufficient for ECD analysis. If the signal is weak, derivatization with a chromophoric group may be necessary. Similar to VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum with a time-dependent DFT (TD-DFT) calculated spectrum. [11][12]
-
Sample Preparation : Prepare a dilute solution of the 3-hydroxyheptanoate sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.
-
ECD Measurement : Acquire the ECD and UV-Vis spectra of the sample using a CD spectrometer.
-
Quantum Chemical Calculations : Perform TD-DFT calculations for one enantiomer to predict the ECD spectrum, following a similar procedure as for VCD.
-
Spectral Comparison and Assignment : Compare the experimental and calculated ECD spectra to assign the absolute configuration.
Conclusion: Selecting the Optimal Technique
The choice of spectroscopic method for the differentiation of (3R)- and (3S)-3-hydroxyheptanoate enantiomers depends on the specific analytical goal.
-
For rapid determination of enantiomeric excess without the need for absolute configuration, NMR with a chiral solvating agent is often the most efficient method due to its non-destructive nature and simple sample preparation.
-
When both enantiomeric excess and absolute configuration are required, Mosher's acid analysis by NMR is a powerful and well-established technique.
-
For the unambiguous determination of absolute configuration , particularly when a crystalline sample for X-ray analysis is not available, VCD is an excellent choice as it provides a rich structural fingerprint without the need for derivatization.
-
ECD is also a valuable tool for absolute configuration determination, especially if the molecule possesses a strong chromophore or can be easily derivatized to include one.
By understanding the principles, protocols, and comparative advantages of these techniques, researchers can confidently select and apply the most appropriate method for the stereochemical analysis of 3-hydroxyheptanoate and other chiral molecules, ensuring the integrity and quality of their work in drug development and beyond.
References
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Chaudhari, S., & Suryaprakash, N. (2012). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. The Journal of Organic Chemistry, 77(1), 648–651. [Link]
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Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. New Journal of Chemistry. [Link]
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NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]
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Nuñez, S., et al. (2015). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. International Journal of Molecular Sciences, 16(12), 28296–28308. [Link]
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Gant, T. G. (2014). NMR Chiral solvating agents. ResearchGate. [Link]
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Zhang, H., et al. (2016). Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 14(34), 8149–8156. [Link]
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Pirkle, W. H., & Sikkenga, D. L. (1977). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 42(8), 1370–1374. [Link]
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Armstrong, D. W., et al. (2014). Interpreting Vibrational Circular Dichroism Spectra: the Cai•Factor for Absolute 1 Configuration with Confidence 2. Chirality, 26(8), 387–395. [Link]
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de la Cruz, P., & Ordóñez, M. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(19), 4482. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-21. [Link]
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Chaudhari, S., & Suryaprakash, N. (2012). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. PubMed. [Link]
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Zhang, H., et al. (2016). Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. PMC. [Link]
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Seco, J. M., Quíñoa, E., & Riguera, R. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Zeng, Y., Ma, Z., & Zhao, Y. (2026, January 2). Enantiodifferentiation of Chiral Hydroxy Acids via 19F NMR. ResearchGate. [Link]
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Stephens, P. J., et al. (1994). The Theoretical Calculation of Vibrational Circular Dichroism Spectra. DTIC. [Link]
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Wadhwa, S., Buyens, D., & Korvink, J. G. (2024, August 2). Direct Chiral Discrimination with NMR. ChemRxiv. [Link]
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Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1058. [Link]
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Hylton, R. K., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(23), 4346–4357. [Link]
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Leśniak, R. K., et al. (2018). Figure S1B 1 H NMR spectrum of the Mosher's esters resulting from the... ResearchGate. [Link]
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Cereghetti, D., et al. (2022, September 16). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Radboud Repository. [Link]
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Pescitelli, G., & Bruhn, T. (2016). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 6(90), 87498–87509. [Link]
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Pescitelli, G., & Di Bari, L. (2011). Conformational aspects in the studies of organic compounds by electronic circular dichroism. Chemical Society Reviews, 40(8), 4603–4625. [Link]
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Carreira, E. M., & Tietze, L. F. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
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Dan, A., et al. (2020, July 23). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Radboud Repository. [Link]
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Polavarapu, P. L. (2025, August 7). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. ResearchGate. [Link]
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Schwiedernoch, R., et al. (2022). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Chemical Science, 13(28), 8343–8351. [Link]
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Cereghetti, D., et al. (2025, September 24). Optical Activity in Crystalline Solids: Theoretical Formulations of Vibrational Circular Dichroism. ChemRxiv. [Link]
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JASCOInc. (2021, May 4). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. [Link]
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A Comparative Guide to the Biological Activities of Methyl (3R)- and (3S)-3-Hydroxyheptanoate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the spatial arrangement of atoms can dramatically alter biological function. This guide provides a comprehensive comparison of the known and potential biological activities of the enantiomeric pair, methyl (3R)-3-hydroxyheptanoate and methyl (3S)-3-hydroxyheptanoate. While direct comparative studies on these specific methyl esters are not extensively documented, by examining the broader class of 3-hydroxy fatty acids (3-HFAs) and their derivatives, we can infer and propose distinct biological profiles for each enantiomer. This guide will delve into the anticipated differences in their antimicrobial and quorum sensing inhibitory activities, and potential applications in flavor and fragrance, supported by established experimental protocols and an understanding of the pivotal role of stereochemistry in molecular interactions.
Introduction to Chiral Hydroxy Fatty Acid Esters
Methyl 3-hydroxyheptanoate is a chiral molecule existing in two non-superimposable mirror-image forms: the (3R) and (3S) enantiomers. This stereoisomerism arises from the chiral center at the third carbon atom, which bears a hydroxyl group. The orientation of this hydroxyl group in three-dimensional space is the key determinant of how each molecule interacts with chiral biological entities such as enzymes and receptors, leading to potentially different physiological and pharmacological effects. The importance of stereochemistry in the biological activity of molecules is a well-established principle in drug development and chemical ecology.[1][2][3]
Postulated Biological Activities: A Comparative Overview
Based on existing research on medium-chain 3-hydroxy fatty acids and their derivatives, we can hypothesize distinct biological activities for the (3R) and (3S) enantiomers of methyl 3-hydroxyheptanoate.
Antimicrobial Activity
Medium-chain fatty acids and their hydroxylated derivatives are known to possess antimicrobial properties.[4] The (R)-enantiomers of 3-hydroxyalkanoic acids, in particular, have demonstrated notable biological activity. For instance, (R)-3-hydroxyoctanoic acid has been shown to exhibit antimicrobial effects.[5] The presence of a free carboxylic acid group is often crucial for this activity, and esterification can modulate it.[5]
-
(3R)-3-Hydroxyheptanoate: It is plausible that the (3R)-enantiomer of the free acid, 3-hydroxyheptanoic acid, possesses antimicrobial activity. The methyl ester, this compound, may exhibit reduced but still present activity, or it could act as a prodrug, being hydrolyzed by microbial esterases to release the active carboxylic acid.
-
(3S)-3-Hydroxyheptanoate: The biological activity of the (S)-enantiomer is less documented. It is conceivable that it possesses significantly lower or no antimicrobial activity compared to the (3R)-enantiomer, due to the stereospecificity of microbial enzymes and cell membrane interactions.
Table 1: Postulated Antimicrobial Activity Comparison
| Enantiomer | Postulated Antimicrobial Activity | Rationale |
| This compound | Potentially active (likely as a prodrug) | Based on the known antimicrobial activity of (R)-3-hydroxyalkanoic acids.[5] |
| Methyl (3S)-3-hydroxyheptanoate | Likely inactive or significantly less active | Stereospecificity of biological targets. |
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[6][7] The inhibition of QS is a promising anti-virulence strategy. Notably, (R)-3-hydroxyoctanoic acid has been identified as an inhibitor of quorum sensing-regulated pyocyanin production in Pseudomonas aeruginosa.[5]
-
(3R)-3-Hydroxyheptanoate: Extrapolating from the activity of its C8 homolog, this compound, or its hydrolyzed form, could potentially interfere with QS signaling pathways in certain bacteria. This interference is likely to be stereospecific.
-
(3S)-3-Hydroxyheptanoate: It is anticipated that the (3S)-enantiomer will have a negligible effect on quorum sensing, given the high degree of specificity often observed in receptor-ligand interactions that govern these pathways.
Table 2: Postulated Quorum Sensing Inhibition Comparison
| Enantiomer | Postulated Quorum Sensing Inhibition | Rationale |
| This compound | Potential inhibitor | Based on the known QS inhibitory activity of (R)-3-hydroxyoctanoic acid.[5] |
| Methyl (3S)-3-hydroxyheptanoate | Likely inactive | Stereospecificity of quorum sensing receptors. |
Flavor and Fragrance Properties
The sensory properties of chiral molecules, such as taste and smell, are often enantiomer-specific. While there is no specific information available for the individual enantiomers of methyl 3-hydroxyheptanoate, related compounds like methyl 3-hydroxyhexanoate are used as flavoring and fragrance agents, described with fruity and sweet notes.[8] It is highly probable that the (3R) and (3S) enantiomers of methyl 3-hydroxyheptanoate possess distinct organoleptic profiles.
-
(3R)-3-Hydroxyheptanoate: May possess a specific, potentially desirable, flavor and aroma profile.
-
(3S)-3-Hydroxyheptanoate: Likely has a different, possibly less intense or even undesirable, flavor and aroma profile.
Experimental Protocols
To validate the postulated biological activities, the following experimental protocols can be employed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the minimum concentration of each enantiomer that inhibits visible bacterial growth.[4]
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Preparation of Stock Solutions: Dissolve each enantiomer in a suitable solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 100 mg/mL).
-
Bacterial Inoculum Preparation: Culture the test bacterium in a suitable broth to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each enantiomer in the appropriate growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate under optimal conditions for the test bacterium (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Quorum Sensing Inhibition Assay (Violacein Inhibition)
This protocol uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a quorum sensing-dependent manner, to screen for QS inhibitory activity.[9][10][11]
Workflow for Violacein Inhibition Assay
Caption: Workflow for quorum sensing inhibition assay using C. violaceum.
Detailed Steps:
-
Inoculum Preparation: Grow an overnight culture of C. violaceum.
-
Assay Setup: In a 96-well plate, add the bacterial culture and serial dilutions of each enantiomer.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Growth Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Violacein Quantification: Lyse the bacterial cells and extract the violacein pigment. Measure the absorbance at 585 nm (OD585).
-
Data Analysis: A reduction in violacein production without a significant effect on bacterial growth indicates quorum sensing inhibition.
Protocol 3: Sensory Evaluation of Flavor and Fragrance
A descriptive sensory analysis can be conducted with a trained panel to characterize the organoleptic properties of each enantiomer.[12][13][14]
Workflow for Sensory Evaluation
Caption: Workflow for descriptive sensory analysis.
Detailed Steps:
-
Panel Selection and Training: Recruit and train a panel of sensory assessors to recognize and scale various aroma and flavor attributes.
-
Sample Preparation: Prepare solutions of each enantiomer at different concentrations in a neutral solvent (e.g., water with a co-solvent or a neutral oil).
-
Evaluation: Panelists will evaluate the samples in a controlled environment and rate the intensity of various descriptors (e.g., fruity, sweet, waxy, green).
-
Data Analysis: The data is statistically analyzed to generate a sensory profile for each enantiomer.
Synthesis of Enantiopure Methyl (3R)- and (3S)-3-Hydroxyheptanoate
The availability of enantiomerically pure compounds is crucial for their comparative biological evaluation. Several synthetic strategies can be employed to obtain methyl (3R)- and (3S)-3-hydroxyheptanoate.
-
Enzymatic Resolution: Racemic methyl 3-hydroxyheptanoate can be synthesized and then resolved using lipases, such as Candida antarctica lipase B (CALB), which often exhibit high enantioselectivity in the acylation or hydrolysis of secondary alcohols.[15][16][17]
-
Asymmetric Synthesis: Enantioselective reduction of the corresponding β-keto ester, methyl 3-oxoheptanoate, using chiral catalysts (e.g., ruthenium-BINAP complexes) can directly yield the desired enantiomer.[18] Alternatively, asymmetric aldol reactions can be employed.[19]
Conclusion
While direct experimental data comparing the biological activities of methyl (3R)- and (3S)-3-hydroxyheptanoate is currently limited, a strong scientific basis exists to predict significant enantioselective differences. The (3R)-enantiomer is hypothesized to be the more biologically active form, particularly concerning antimicrobial and quorum sensing inhibitory effects, drawing parallels from the established activities of other (R)-3-hydroxyalkanoic acids. Conversely, the (3S)-enantiomer is expected to be significantly less active. Furthermore, it is highly probable that the two enantiomers possess distinct flavor and fragrance profiles.
The experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate and validate these hypotheses. Such studies are essential to unlock the full potential of these chiral molecules in various applications, from the development of novel anti-infective agents to the creation of unique flavor and fragrance ingredients. The elucidation of the specific biological activities of each enantiomer will not only contribute to our fundamental understanding of stereochemistry in biological systems but also pave the way for their targeted and effective utilization.
References
- Benchchem. (2025). Application Notes and Protocols: In Vitro Studies with a Quorum Sensing Inhibitor.
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols: In Vitro Quorum Sensing Inhibition Assay Using Maculosin.
- JoVE. (2025). Quorum Sensing Inhibition by Bioactive Compou.
- McLean, R. J. C., et al. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods, 58(3), 351-360.
- Rasmussen, T. B., & Givskov, M. (2006). Qualitative and quantitative determination of quorum sensing inhibition in vitro. Methods in Molecular Biology, 377, 215-225.
- Ding, L.-J., et al. (2019).
- MBRF Ingredients. (2025).
- Everglow Spirits. (n.d.).
- MDPI. (2023). Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review.
- ResearchGate. (n.d.). Resolution of 3-hydroxy fatty acid esters C8:0–C16:0 by CALB and vinyl....
- ResearchGate. (2025). What methods can be used to evaluate the antibacterial activity of esters?
- National Institutes of Health. (2022). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid.
- National Institutes of Health. (2024).
- Eurofins Scientific. (2025). Sensory Evaluation: Assessing Taste, Aroma, and Quality.
- Google Patents. (n.d.).
- PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)
- Czech Journal of Food Sciences. (n.d.).
- MDPI. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies.
- MDPI. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)
- The Good Scents Company. (n.d.).
- MCE. (n.d.). (R)-Methyl 3-hydroxybutanoate (Synonyms: Methyl (R)-(-)
- Google Patents. (n.d.). US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters.
- National Institutes of Health. (2022). Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)
- Google Patents. (n.d.). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
- National Institutes of Health. (n.d.). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids.
- Süzen, S. (n.d.). Stereochemistry and Biological Activity of Drugs.
- PubChem. (n.d.).
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- MDPI. (2022).
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- PubMed. (n.d.). 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri.
- Frontiers. (2020). Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding.
- Google Patents. (n.d.). US9826770B2 - Antimicrobial compositions comprising esters of hydroxycarboxylic acids.
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"alternative methods for the synthesis of chiral beta-hydroxy esters"
Executive Summary: The Strategic Landscape
The
Currently, the "Gold Standard" is Asymmetric Hydrogenation (AH) using Ru-BINAP type catalysts. However, this method faces increasing pressure from Biocatalytic Reduction (KREDs) due to green chemistry mandates and the need for higher optical purity (>99.5% ee) without recrystallization.
This guide objectively compares the industrial benchmark (Ru-AH) against its primary alternatives: Biocatalysis and Organocatalysis .
Decision Matrix: Selecting the Right Methodology
Before detailing protocols, use this matrix to determine the optimal pathway for your specific substrate.
| Feature | Ru-BINAP Hydrogenation | Biocatalytic Reduction (KRED) | Organocatalytic Aldol |
| Primary Mechanism | Metal-Ligand Outer Sphere Reduction | Enzymatic Hydride Transfer | Enamine/H-Bonding C-C Bond Formation |
| Substrate Class | Aldehydes + Acetate Equivalents | ||
| Chirality Source | Chiral Phosphine Ligand | Enzyme Active Site | Chiral Amine (e.g., Proline) |
| Enantiomeric Excess | 95–99% | >99% (Often >99.9%) | 80–95% (Variable) |
| Scalability | High (Ton scale proven) | High (Fermentation dependent) | Moderate (Dilution often required) |
| Cost Driver | Ru metal & Ligand IP | Enzyme screening & Cofactors | Catalyst loading (10–20 mol%) |
| Green Metric | High pressure, organic solvents | Water/Buffer, ambient temp | Metal-free, but high solvent volume |
Visualizing the Synthetic Pathways
The following diagram illustrates the divergence in synthetic strategy: Reduction of an oxidized precursor vs. Bond Formation from smaller fragments.
Figure 1: Strategic divergence in synthesizing chiral beta-hydroxy esters. Note the distinct starting materials for organocatalysis versus reductive methods.
Method A: Asymmetric Hydrogenation (The Benchmark)
Mechanism:
The reaction proceeds via Dynamic Kinetic Resolution (DKR) if the
Critical Analysis:
-
Pros: Low catalyst loading (S/C > 1000:1), solvent efficiency, and established industrial infrastructure.
-
Cons: Requires high-pressure vessels (Hastelloy often needed for halide resistance); Ru residues must be scavenged to <10 ppm for pharma compliance.
Experimental Protocol: Ru-BINAP Hydrogenation
Standardized for 10 mmol scale
-
Catalyst Prep: In a glovebox, charge a Schlenk flask with
(0.05 mmol) and (R)-BINAP (0.11 mmol). Add DMF (5 mL) and heat at 100°C for 10 min under Argon. Cool and remove solvent in vacuo to obtain the active orange complex. -
Reaction Setup: Dissolve the
-keto ester (10 mmol) in degassed anhydrous MeOH (15 mL). Add the catalyst solution. -
Hydrogenation: Transfer to a Parr autoclave. Purge 3x with H2. Pressurize to 50-100 bar (725-1450 psi) .
-
Execution: Stir at 50°C for 24 hours. Note: Higher temperatures increase rate but may erode ee.
-
Workup: Vent H2 carefully. Concentrate solvent.[1][5] Pass through a silica plug to remove Ru.
-
Validation: Analyze by Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 90:10).
Method B: Biocatalytic Reduction (The Challenger)
Mechanism: Ketoreductases (KREDs) deliver a hydride from a cofactor (NADPH/NADH) to the carbonyl carbon.[1][6] The enzyme's chiral pocket dictates facial selectivity (Prelog vs. Anti-Prelog). Crucially, this method requires a Cofactor Regeneration Cycle (illustrated below) to be economically viable.
Figure 2: The coupled enzymatic cycle. Glucose Dehydrogenase (GDH) recycles the expensive cofactor NADPH, driving the reduction of the ester.
Experimental Protocol: KRED Reduction
Standardized for 10 mmol scale
-
Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0). Add Magnesium Sulfate (1 mM) as a cofactor stabilizer.
-
Cofactor Mix: Dissolve NADP+ (10 mg, catalytic amount) and Glucose (15 mmol, 1.5 eq) in the buffer.
-
Enzyme Addition: Add Glucose Dehydrogenase (GDH, 500 Units) and the specific KRED (e.g., KRED-P1, 50 mg). Note: Commercial kits from Codexis or Johnson Matthey are standard.
-
Reaction: Add the
-keto ester (10 mmol) dissolved in minimal DMSO (1 mL) to aid solubility. -
Execution: Stir at 30°C / 150 rpm for 18-24 hours. Monitor pH; add 1M NaOH via autotitrator to maintain pH 7.0 (gluconic acid byproduct lowers pH).
-
Workup: Add Celite, filter to remove protein. Extract aqueous phase with Ethyl Acetate (3x).[1]
-
Validation: This method typically yields >99% ee.[7]
Method C: Organocatalytic Aldol (The Niche Alternative)
Mechanism: This method builds the ester rather than reducing it. Proline or thiourea derivatives activate the aldehyde (via H-bonding) and the enol silane (or ketene acetal) to form the C-C bond.
Critical Analysis:
-
Pros: Completely metal-free (no heavy metal scavenging required). Mild conditions.
-
Cons: Atom economy is often lower due to leaving groups (if using silyl enol ethers). Reaction times can be long (48h+).
Comparative Data Summary
The following data aggregates typical performance metrics for the synthesis of Ethyl 3-hydroxybutyrate derivatives.
| Metric | Ru-BINAP (Hydrogenation) | KRED (Biocatalysis) | Proline Aldol (Organocatalysis) |
| Yield | 92 - 98% | 85 - 95% | 60 - 80% |
| Enantiomeric Excess (ee) | 94 - 97% | >99.5% | 85 - 94% |
| Substrate Conc. | High (1-2 M) | Low (0.1 - 0.3 M) | Moderate (0.5 M) |
| Reaction Time | 12 - 24 h | 24 h | 24 - 72 h |
| E-Factor (Waste/Product) | Low (< 5) | Low (Water based) | High (> 15) |
| Temp/Pressure | 50°C / 100 bar | 30°C / 1 atm | -20°C to RT / 1 atm |
References
-
Noyori, R., et al. (1987).[7][8][9] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[10][11][12]
-
BenchChem. (2025).[1][5] "Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters." BenchChem Technical Guides.
-
Kaluzna, I. A., et al. (2005). "Ketoreductases: stereoselective catalysts for the reduction of ketones."[1][6] Tetrahedron: Asymmetry.
-
List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron.
- Genov, M., et al. (2004). "Dynamic Kinetic Resolution of Beta-Keto Esters." Journal of Organic Chemistry.
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A Comparative Guide to Analytical Techniques for Chiral Purity Analysis
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control, efficacy, and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to accurately quantify their relative abundance. This guide provides an in-depth, objective comparison of the principal analytical techniques employed for chiral purity analysis, supported by experimental data and validated protocols.
The Criticality of Chiral Purity in Pharmaceutical Development
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the pair of mirror-image molecules, often exhibit distinct biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that emphasize the need for enantioselective analysis and the development of single-enantiomer drugs.[2][3] This regulatory landscape underscores the importance of accurate and validated analytical techniques for determining chiral purity throughout the drug development lifecycle.
An Overview of Key Analytical Techniques
The primary methods for determining chiral purity rely on creating a chiral environment to differentiate between enantiomers. This is typically achieved through chromatography with chiral stationary phases (CSPs) or by using chiral selectors in electrophoresis and NMR spectroscopy. The most prominent techniques include:
-
High-Performance Liquid Chromatography (HPLC)
-
Supercritical Fluid Chromatography (SFC)
-
Capillary Electrophoresis (CE)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Each of these techniques offers a unique set of advantages and limitations in terms of resolution, sensitivity, speed, cost, and environmental impact. The selection of an appropriate method is contingent upon the physicochemical properties of the analyte, the required level of sensitivity, and the specific application, from high-throughput screening to final product quality control.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted and versatile technique for enantiomeric separations.[4][5][6] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.
The Causality Behind Experimental Choices in Chiral HPLC
The success of a chiral HPLC separation is primarily dependent on the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most common due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[4][7]
-
Mobile Phase Selection: The choice between normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water mixtures) modes is dictated by the polarity of the analyte.[8][9] The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution by suppressing the ionization of the analyte or interacting with the stationary phase.
-
Temperature: Column temperature can influence the thermodynamics of the chiral recognition process, and in some cases, even reverse the enantiomer elution order, providing an additional parameter for method optimization.[7]
Experimental Protocol: Chiral Purity of Warfarin by HPLC
This protocol outlines a typical method for the enantiomeric separation of the anticoagulant warfarin.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Chiralpak IA or equivalent amylose-based CSP (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of n-hexane and ethanol, often with a small percentage of an acidic modifier like acetic acid to improve peak shape. A common starting point is a 90:10 (v/v) mixture of hexane/ethanol.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Dissolve racemic warfarin and the test sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the racemic standard to determine the retention times and resolution of the (R)- and (S)-enantiomers.
-
Inject the test sample and quantify the area of the minor enantiomer peak relative to the total area of both enantiomer peaks.
-
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC method development workflow.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[12][13][14][15] This "green" chromatography technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
The Causality Behind Experimental Choices in Chiral SFC
The low viscosity and high diffusivity of supercritical CO2 allow for faster separations at lower pressures compared to HPLC.[16]
-
Co-solvent Selection: Organic modifiers, or co-solvents (e.g., methanol, ethanol, isopropanol), are added to the CO2 to increase the mobile phase polarity and solvating power.[17] The choice and percentage of the co-solvent are critical for achieving selectivity and resolution.
-
Backpressure and Temperature: These parameters control the density of the supercritical fluid, which in turn influences its solvating strength and, consequently, the retention and separation of enantiomers.
Experimental Protocol: Chiral Purity of Ibuprofen by SFC
This protocol describes a method for the enantiomeric separation of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.
-
Instrumentation:
-
SFC system with a backpressure regulator and a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IC or equivalent cellulose-based CSP (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 and methanol as a co-solvent. A typical starting gradient would be from 5% to 40% methanol.[17][18]
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 230 nm.
-
-
Sample Preparation:
-
Dissolve racemic ibuprofen and the test sample in methanol to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 5 µL of the racemic standard to determine the retention times and resolution of the enantiomers.
-
Inject the test sample for quantification.
-
Logical Relationship of SFC Parameters
Caption: Interdependence of key parameters in SFC.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged and highly polar chiral compounds.[19][20][21] Separation is achieved based on the differential migration of enantiomers in an electric field within a narrow capillary.
The Causality Behind Experimental Choices in Chiral CE
To achieve chiral separation in CE, a chiral selector must be added to the background electrolyte (BGE).
-
Chiral Selector: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and ability to form inclusion complexes with a wide range of molecules.[22][23][24] The choice of cyclodextrin and its concentration in the BGE are critical for achieving separation.
-
BGE pH and Composition: The pH of the BGE affects the charge of the analyte and the capillary wall, which in turn influences the electroosmotic flow and the migration of the enantiomers. The buffer composition and concentration also play a role in the separation efficiency.[16]
Experimental Protocol: Chiral Purity of Amino Acids by CE
This protocol provides a general method for the enantiomeric separation of amino acids.
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5 containing a chiral selector such as 1.5 mM sulfated β-cyclodextrin.[23]
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Detection: UV at 200 nm.
-
-
Sample Preparation:
-
Dissolve the amino acid standard and test sample in water or the BGE to a suitable concentration.
-
-
Analysis:
-
Inject the sample using a short pressure or voltage pulse.
-
Apply the separation voltage and record the electropherogram.
-
Chiral CE Separation Principle
Caption: Principle of enantiomeric separation in CE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy is a powerful tool for determining enantiomeric excess (ee) without the need for physical separation of the enantiomers.[25] The technique relies on creating a diastereomeric environment in the NMR tube, which leads to distinct signals for each enantiomer.
The Causality Behind Experimental Choices in Chiral NMR
The key to chiral NMR is the use of a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric species.
-
Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte, leading to different chemical shifts for the corresponding protons in each enantiomer.[26][27][28] The choice of CSA depends on the functional groups present in the analyte.
-
Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomeric compounds, which can then be distinguished by NMR. This approach often results in larger and more easily quantifiable differences in chemical shifts.
Experimental Protocol: Enantiomeric Excess of Amphetamine by ¹H NMR
This protocol outlines a method for determining the enantiomeric excess of amphetamine using a chiral solvating agent.
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh the amphetamine sample (containing both enantiomers) into an NMR tube.
-
Add a known amount of a suitable chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).[28]
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons being quantified, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomeric complexes.
-
Integrate the areas of these two signals. The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
qNMR Purity Calculation Workflow
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- 9. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jasco-global.com [jasco-global.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. jascoinc.com [jascoinc.com]
- 15. Enantiomeric Separation of Commonly Used Chiral Corn Pesticides Using SFC Application Note - Regis Technologies [registech.com]
- 16. Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chiraltech.com [chiraltech.com]
- 18. archives.ijper.org [archives.ijper.org]
- 19. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 20. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 21. scilit.com [scilit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. shimadzu.com [shimadzu.com]
- 26. ingentaconnect.com [ingentaconnect.com]
- 27. "Comparison of Methods for Amphetamine Enantiomer Analysis Using HPLC a" by Martin Mai [academicworks.cuny.edu]
- 28. [NMR Study of the Discrimination of Enantiomers of Methamphetamine and Its Raw Materials Using Chiral Solvating Agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Methyl (3R)-3-Hydroxyheptanoate
Executive Summary & Chemical Profile[1]
Methyl (3R)-3-hydroxyheptanoate is a chiral hydroxy fatty acid methyl ester (FAME) frequently used as a biosynthetic intermediate or pheromone precursor. While not classified as acutely toxic (like cyanides) or highly unstable (like peroxides), its disposal requires strict adherence to organic solvent protocols due to its combustibility and potential for hydrolysis.
This guide provides a self-validating workflow for the disposal of this compound, ensuring compliance with EPA RCRA standards and maintaining laboratory safety.
Chemical Identity & Properties
Note: Specific physical data may vary slightly by enantiomeric purity; values below represent the general class of medium-chain hydroxy esters.
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Target compound |
| Chemical Class | Hydroxy Fatty Acid Methyl Ester | Treat as Organic Solvent |
| Molecular Formula | Non-Halogenated | |
| Flash Point | ~85°C - 95°C (Estimated based on homologs) | Combustible (Class IIIA) |
| Solubility | Soluble in alcohols, ethers; Immiscible in water | Do NOT pour down drain |
| Hazards | H227 (Combustible), H319 (Eye Irritant) | Requires Eye Protection |
| RCRA Code | D001 (Ignitable) | Federal Hazardous Waste |
Pre-Disposal: Segregation & Compatibility
The primary risk during disposal is improper segregation . The hydroxyl group at the C3 position makes this compound slightly more polar and reactive than a standard alkane, but it remains compatible with most non-halogenated organic solvents.
Critical Incompatibilities
-
Strong Oxidizers: Do not mix with Nitric Acid, Perchloric Acid, or concentrated Hydrogen Peroxide. The hydroxyl group can undergo oxidation, generating heat and potentially pressurizing the waste container.
-
Strong Bases: Avoid mixing with concentrated caustic solutions (NaOH, KOH) unless part of a controlled hydrolysis protocol. Base-catalyzed hydrolysis will release Methanol (toxic/flammable) and the salt of the fatty acid.
Waste Stream Decision Logic
The following diagram illustrates the decision matrix for segregating this specific compound.
Figure 1: Waste Segregation Logic Flow. Ensure the compound is routed to the correct waste stream to prevent cross-reactivity and regulatory fines.
Operational Disposal Protocols
Protocol A: Standard Laboratory Disposal (Recommended)
This is the standard operating procedure (SOP) for routine disposal of reaction byproducts or expired stock.
Prerequisites:
-
PPE: Nitrile gloves (0.11mm min thickness), Safety Goggles, Lab Coat.
-
Container: HDPE (High-Density Polyethylene) or Glass waste container.
Step-by-Step Procedure:
-
Identification: Confirm the waste stream is "Non-Halogenated Organic."
-
Transfer: Using a funnel, pour the this compound into the designated waste container.
-
Note: Do not fill the container >90% full to allow for thermal expansion.
-
-
Labeling: Immediately attach a hazardous waste tag.
-
Must List: "Methyl 3-hydroxyheptanoate" (or "Esters").
-
Hazard Checkbox: Mark "Ignitable" and "Irritant".
-
-
Closure: Cap the container tightly. Do not leave the funnel in the neck.
-
Storage: Store in a Secondary Containment bin (to catch leaks) inside a flammable storage cabinet until pickup.
Protocol B: Spill Response (Immediate Action)
Spills of hydroxy esters can create slip hazards and release volatile organic compounds (VOCs).
Figure 2: Emergency Spill Response Workflow.[1][2] Follow this linear path to mitigate exposure and environmental contamination.
Specific Cleanup Instructions:
-
Small Spill (<50 mL): Cover with paper towels or absorbent pads. Wipe up and place in a fume hood to evaporate residual solvent before sealing in a solid waste bag.
-
Large Spill (>500 mL):
Regulatory Compliance & Environmental Fate
EPA RCRA Classification
Under the US Resource Conservation and Recovery Act (RCRA), this chemical, when discarded, is classified based on its ignitability characteristic.
-
Waste Code: D001 (Ignitable Characteristic).
-
Justification: Most medium-chain esters have flash points <140°F (60°C) or are handled in mixtures that do. Even if the pure substance has a flash point >60°C, it is best practice to manage it as D001 to ensure incineration, which is the environmentally preferred destruction method.
-
-
F-Codes: If mixed with solvents like Acetone or Methanol, it may carry F003 codes.
Environmental Stewardship
-
Aquatic Toxicity: Esters can be toxic to aquatic life. Zero tolerance for drain disposal.
-
Destruction Method: The preferred method is Fuel Blending/Incineration . High-temperature incineration ensures complete oxidation to CO2 and H2O, eliminating the chiral bio-activity of the compound.
References
-
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]
-
PubChem. "Methyl 3-hydroxyhexanoate (Homolog Data)." National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
